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  • Product: cyclohexyl (2S)-2-aminobutanoate hydrochloride
  • CAS: 37666-77-6

Core Science & Biosynthesis

Foundational

Molecular Architecture and Application of (S)-2-Aminobutyric Acid Cyclohexyl Ester HCl

Executive Summary For drug development professionals and synthetic chemists, the selection of chiral building blocks is a critical determinant of a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. (S)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the selection of chiral building blocks is a critical determinant of a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. (S)-2-aminobutyric acid cyclohexyl ester hydrochloride (often abbreviated as H-Abu-OcHex·HCl) has emerged as a specialized, high-value intermediate. Unlike natural amino acid derivatives, this unnatural aliphatic amino ester provides a highly tunable steric and lipophilic profile. It is extensively utilized in the synthesis of advanced bioactive molecules, including Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibitors for immunology and oncology, as well as in the development of nucleotide prodrugs (ProTides) targeting viral infections[1][2].

This whitepaper deconstructs the structural rationale, physicochemical properties, and validated synthetic protocols for H-Abu-OcHex·HCl, providing a comprehensive guide for its integration into modern medicinal chemistry workflows.

Structural Rationale and Physicochemical Profiling

The molecular architecture of (S)-2-aminobutyric acid cyclohexyl ester HCl is defined by three distinct functional domains, each engineered to solve specific challenges in drug design:

  • The (S)-2-Aminobutyric Acid (Abu) Core: The ethyl side chain of Abu represents a "Goldilocks" steric profile. It is larger than the methyl group of alanine, providing increased resistance to off-target proteolytic degradation, yet less sterically hindered than the isopropyl group of valine. This allows for efficient, targeted processing by specific intracellular enzymes (such as Cathepsin A) when used in prodrugs.

  • The Cyclohexyl Ester Moiety: The esterification with cyclohexanol significantly increases the overall lipophilicity of the molecule. In 1[1], this bulky hydrophobic group enhances passive membrane permeability. Furthermore, the steric bulk of the cyclohexyl ring protects the ester bond from premature cleavage by ubiquitous plasma carboxylesterases, thereby extending the systemic half-life of the compound.

  • The Hydrochloride Salt Form: Free alpha-amino esters are inherently unstable due to their tendency to undergo intermolecular aminolysis, leading to the formation of diketopiperazines. Converting the amine to a hydrochloride salt protonates the nitrogen, rendering it non-nucleophilic. This ensures long-term shelf stability and predictable stoichiometry during subsequent coupling reactions.

Quantitative Data Summary
PropertyValue
Chemical Name Cyclohexyl (2S)-2-aminobutanoate hydrochloride
CAS Number 37666-77-6
Molecular Formula C10H20ClNO2
Molecular Weight 221.73 g/mol
Stereochemistry (S)-configuration (L-isomer)
Physical Form White to almost white crystalline powder
Storage Condition Room Temperature (as stable HCl salt)

Data supported by .

Synthesis and Mechanistic Pathway

The synthesis of H-Abu-OcHex·HCl relies on a robust, scalable Fischer esterification. The following methodology is adapted from validated 2[2], optimized for high enantiopurity and yield.

Step-by-Step Experimental Protocol
  • Reaction Setup: Suspend 1.0 g (10 mmol) of enantiopure (S)-2-aminobutanoic acid in 5.0 mL of cyclohexanol.

    • Causality: Cyclohexanol acts as both the reactant and the solvent. Providing it in large excess drives the equilibrium of the esterification forward via Le Chatelier's principle.

  • Acidification: Slowly add 12 mL of 4 N hydrochloric acid to the suspension.

    • Causality: The HCl serves a dual purpose: it acts as the necessary acid catalyst for the Fischer esterification and immediately protonates the primary amine, protecting it from unwanted side reactions.

  • Thermal Activation: Heat the resulting mixture to 70 °C and maintain stirring for 20 hours.

    • Causality: Because cyclohexanol is a secondary alcohol, it is sterically hindered compared to primary alcohols (like methanol or ethanol). The elevated temperature and extended reaction time are required to overcome the higher activation energy barrier[1].

  • Concentration: Concentrate the reaction mixture under reduced pressure at 70 °C to remove water and volatile components.

  • Self-Validating Purification (Trituration): Take up the crude solid residue in 150 mL of hexanes and stir vigorously for 4 hours. Collect the resulting white crystalline solid via vacuum filtration.

    • Causality & Validation: This is a self-validating step. The highly polar hydrochloride salt product is completely insoluble in non-polar hexanes, whereas the unreacted, viscous cyclohexanol and any non-polar impurities dissolve readily. The isolation of a free-flowing white solid visually confirms the successful removal of the solvent without the need for chromatographic purification.

Synthesis N1 (S)-2-Aminobutyric Acid Starting Material N3 Reflux at 70°C for 20h Fischer Esterification N1->N3 Add to N2 Cyclohexanol + 4N HCl Solvent & Reagent N2->N3 Suspend in N4 Vacuum Concentration Remove Volatiles N3->N4 Conversion >95% N5 Hexane Trituration (4h) Purification N4->N5 Crude Residue N6 (S)-2-Aminobutyric Acid Cyclohexyl Ester HCl N5->N6 Vacuum Filtration

Fig 1: Step-by-step synthesis workflow of (S)-2-aminobutyric acid cyclohexyl ester HCl.

Applications in Drug Discovery: ProTide Technology

The primary amine of H-Abu-OcHex·HCl is highly reactive and readily undergoes nucleophilic acyl substitution, making it an ideal building block for complex molecular architectures[1]. Its most prominent application is in the synthesis of ProTides (Prodrugs of Nucleotides), a technology used to deliver active nucleoside monophosphates directly into cells, bypassing the often rate-limiting first phosphorylation step.

Phosphoramidate Coupling Protocol

To integrate the Abu-OcHex motif into a ProTide[2]:

  • Activation: To a solution of H-Abu-OcHex·HCl (4.74 mmol) and phenyl dichlorophosphate (4.74 mmol) in dichloromethane (23 mL) at 0 °C, add triethylamine (9.4 mmol) under an argon atmosphere.

  • Coupling: Allow the mixture to warm to room temperature and stir for 1.5 hours to form the phosphorochloridate intermediate.

  • Nucleoside/Phenol Addition: Add the target nucleoside (or a leaving group like 4-nitrophenol for stepwise synthesis) along with additional triethylamine to yield the final phosphoramidate prodrug.

Intracellular Activation Mechanism

Once the ProTide enters the target cell, the Abu-OcHex motif acts as the critical trigger for drug release. The bulky cyclohexyl ester is cleaved by intracellular enzymes, initiating a spontaneous cascade that ultimately releases the active nucleotide.

ProTide P1 ProTide Prodrug (Contains Abu-OcHex) P2 Carboxylesterase/Cathepsin A Cleaves Cyclohexyl Ester P1->P2 Cell Entry P3 Carboxylate Intermediate Unmasked Abu P2->P3 Hydrolysis P4 Spontaneous Cyclization Releases Phenol P3->P4 Intramolecular Attack P5 Phosphoramidase Cleavage Releases Abu P4->P5 Unstable Intermediate P6 Kinase Phosphorylation Active NTP P5->P6 Anabolism

Fig 2: Intracellular activation pathway of ProTides utilizing the Abu-OcHex motif.

Analytical Validation & Quality Control

To ensure the integrity of H-Abu-OcHex·HCl before downstream coupling, researchers must validate both structural identity and enantiomeric purity:

  • Structural Integrity (NMR): 1 H-NMR should confirm the presence of the broad, multiplet signals associated with the 10 protons of the cyclohexyl ring (typically between 1.2 and 1.9 ppm), the distinctive methine proton of the cyclohexyl group adjacent to the ester oxygen (~4.8 ppm), and the ethyl side chain of the Abu moiety.

  • Enantiomeric Purity (Chiral HPLC): Because the synthesis involves heating an alpha-amino acid derivative to 70 °C, there is a minor risk of racemization. Chiral stationary phase HPLC must be employed to confirm that the (S)-configuration (>98% ee) has been maintained, as the (R)-enantiomer will drastically reduce the enzymatic cleavage rate in biological systems.

References

  • Source: benchchem.
  • Source: google.com (Google Patents)
  • cyclohexyl (2S)

Sources

Exploratory

An In-Depth Technical Guide to Cyclohexyl (2S)-2-aminobutanoate hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Cyclohexyl (2S)-2-aminobutanoate hydrochloride, a chiral ester derivative of 2-aminobutanoic acid, has emerged as a pivotal building block in medic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl (2S)-2-aminobutanoate hydrochloride, a chiral ester derivative of 2-aminobutanoic acid, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features, combining a chiral amino acid core with a bulky, lipophilic cyclohexyl moiety, offer significant advantages in the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, robust analytical characterization methods, and its strategic application in drug development, supported by authoritative references.

Introduction: The Strategic Importance in Medicinal Chemistry

Cyclohexyl (2S)-2-aminobutanoate hydrochloride serves as a specialized intermediate in the synthesis of complex bioactive molecules.[1] The incorporation of a cyclohexyl group is a well-established strategy in drug design to introduce lipophilicity and conformational rigidity.[2] This aliphatic carbocycle can act as a bioisostere for phenyl or t-butyl groups, often leading to improved binding affinity and metabolic stability by providing a three-dimensional scaffold that can create more extensive contact points with target proteins.[2] Its application is particularly noted in the development of inhibitors for enzymes such as Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), which is implicated in immune response regulation, and in the synthesis of Inhibitor of Apoptosis Proteins (IAP) antagonists for cancer therapy.[1] The hydrochloride salt form enhances the compound's stability and simplifies handling in a laboratory setting.[1]

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is fundamental for its effective use in synthesis and formulation.

PropertyValueSource(s)
CAS Number 37666-77-6[2][3][4][5]
Molecular Formula C₁₀H₂₀ClNO₂[2]
Molecular Weight 221.73 g/mol [2][4][5]
IUPAC Name cyclohexyl (2S)-2-aminobutanoate hydrochloride[2]
Appearance Beige Powder Solid[6]
Melting Point 173 - 177 °C[6]
Solubility Soluble in water.[6]
Storage Store at 0-8 °C[2]

Chemical Structure:

Figure 1: Chemical structure of cyclohexyl (2S)-2-aminobutanoate hydrochloride.

Synthesis Protocols

The synthesis of cyclohexyl (2S)-2-aminobutanoate hydrochloride can be achieved through several reliable methods. The choice of method often depends on the desired scale, available reagents, and required purity.

Method 1: Fischer-Speier Esterification

This classical acid-catalyzed esterification provides a straightforward route to the target compound.

Fischer-Speier_Esterification Synthesis Workflow: Fischer-Speier Esterification cluster_0 Reactants cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product start_A (2S)-2-Aminobutanoic acid process_A Suspend in excess cyclohexanol start_A->process_A start_B Cyclohexanol start_B->process_A process_B Bubble dry HCl gas or add H2SO4 (catalyst) process_A->process_B process_C Reflux process_B->process_C process_D Cool reaction mixture process_C->process_D process_E Precipitate with anhydrous ether process_D->process_E process_F Filter and wash with ether process_E->process_F process_G Dry under vacuum process_F->process_G end_product Cyclohexyl (2S)-2-aminobutanoate hydrochloride process_G->end_product

Figure 2: Workflow for Fischer-Speier Esterification.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, suspend (2S)-2-aminobutanoic acid in an excess of cyclohexanol.

  • Acid Catalysis: Cool the suspension in an ice bath. Bubble a stream of dry hydrogen chloride gas through the mixture or cautiously add a catalytic amount of concentrated sulfuric acid.

  • Esterification: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Due to the steric hindrance of the secondary alcohol, extended reaction times may be necessary.[1]

  • Isolation: After completion, cool the reaction mixture to room temperature. The product, being a hydrochloride salt, is typically insoluble in nonpolar organic solvents.

  • Purification: Add anhydrous diethyl ether to the cooled mixture to precipitate the product. Collect the solid by filtration, wash with several portions of anhydrous diethyl ether to remove unreacted cyclohexanol and other impurities, and dry under vacuum.

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of cyclohexanol. The hydrochloride salt form precipitates upon addition of a non-polar solvent, facilitating its isolation.

Method 2: Thionyl Chloride-Mediated Esterification

This method proceeds via a highly reactive acyl chloride intermediate and often provides higher yields and shorter reaction times.

Step-by-Step Protocol:

  • Reaction Setup: Suspend (2S)-2-aminobutanoic acid in anhydrous cyclohexanol in a flask equipped with a dropping funnel and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

  • Reagent Addition: Cool the stirred suspension in an ice bath. Add thionyl chloride dropwise to the mixture. This step is exothermic and should be performed with caution.[1]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to ensure the reaction goes to completion. The evolution of gaseous byproducts (SO₂ and HCl) drives the reaction forward.[1]

  • Product Formation: The product is directly formed as the hydrochloride salt.[1]

  • Isolation and Purification: Cool the reaction mixture and precipitate the product by adding anhydrous diethyl ether. Collect the solid by filtration, wash thoroughly with anhydrous diethyl ether, and dry under vacuum.

Causality: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride. The subsequent reaction with cyclohexanol is rapid and efficient. The in-situ generation of HCl ensures the final product is isolated as its hydrochloride salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of cyclohexyl (2S)-2-aminobutanoate hydrochloride.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group of the butanoate moiety (a triplet and a quartet), the methine proton at the chiral center, the protons of the cyclohexyl ring, and the protons of the ammonium group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the carbons of the cyclohexyl ring, the chiral center, and the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique. The mass spectrum is expected to show a molecular ion peak corresponding to the free base [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used. Detection is commonly performed using a UV detector at a low wavelength (around 210 nm) due to the lack of a strong chromophore.

For the determination of enantiomeric purity, chiral HPLC is required. This can be achieved either by using a chiral stationary phase or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Applications in Drug Development

The unique structural attributes of cyclohexyl (2S)-2-aminobutanoate hydrochloride make it a valuable synthon for introducing specific pharmacophoric features into drug candidates.

Bioisosterism and Conformational Restriction

The cyclohexyl group serves as a versatile bioisostere.[2] It can replace aromatic rings to reduce planarity and improve metabolic stability, or it can substitute for flexible alkyl chains to pre-organize the molecule in a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[2]

Enhancing Lipophilicity and Permeability

The non-polar nature of the cyclohexyl ring increases the overall lipophilicity of a molecule. This can enhance its ability to cross cell membranes and improve oral bioavailability, as demonstrated in the optimization of ERAP1 inhibitors.

Case Study: ERAP1 Inhibitors

In the development of inhibitors for Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), compounds incorporating a cyclohexyl acid moiety have shown significant potency and selectivity. Structure-based drug design efforts have utilized this building block to optimize interactions within the enzyme's binding pocket, leading to the discovery of potent tool compounds for studying the role of ERAP1 in immunity and oncology.[1]

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling cyclohexyl (2S)-2-aminobutanoate hydrochloride.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[4][6]

Conclusion

Cyclohexyl (2S)-2-aminobutanoate hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its strategic use allows for the fine-tuning of physicochemical and pharmacological properties of drug candidates. The synthetic routes are well-established, and the analytical methods for its characterization are robust. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of chiral intermediates like cyclohexyl (2S)-2-aminobutanoate hydrochloride in the design and synthesis of next-generation drugs is set to increase.

References

  • Thoreauchem. cyclohexyl (2S)-2-aminobutanoate hydrochloride-37666-77-6. [Link]

Sources

Foundational

Redefining ACE Inhibitor Synthesis: The Role of Cyclohexyl (2S)-2-Aminobutanoate in Perindopril Analog Development

Executive Summary & Structural Clarification In the landscape of cardiovascular drug development, Perindopril stands out as a highly effective Angiotensin-Converting Enzyme (ACE) inhibitor. However, a rigorous structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

In the landscape of cardiovascular drug development, Perindopril stands out as a highly effective Angiotensin-Converting Enzyme (ACE) inhibitor. However, a rigorous structural analysis reveals a critical nuance: the standard commercial synthesis of Perindopril relies on an ethyl (2S)-2-aminopentanoate (L-norvaline) derivative for its side chain[1], not a 2-aminobutanoate[2].

The compound cyclohexyl (2S)-2-aminobutanoate (CAS: 37666-77-6) is a distinct, sterically hindered chiral building block[3][4]. While it is not used to synthesize the primary Perindopril Active Pharmaceutical Ingredient (API), it plays a crucial role in the development of lipophilic Perindopril analogs . By substituting the native ethyl ester with a cyclohexyl ester, and the pentanoate chain with a butanoate chain, researchers can synthesize next-generation ACE inhibitors designed for enhanced Blood-Brain Barrier (BBB) penetration and altered pharmacokinetic profiles.

This whitepaper outlines the mechanistic rationale, self-validating experimental protocols, and quantitative advantages of utilizing cyclohexyl (2S)-2-aminobutanoate in advanced ACE inhibitor analog synthesis.

Mechanistic Rationale: The Cyclohexyl Advantage

The selection of a cyclohexyl ester over a standard ethyl or benzyl ester is driven by strict chemical causality:

  • Steric Shielding & Epimerization Control: Peptide coupling in ACE inhibitor synthesis is notoriously prone to racemization at the alpha-carbon. The cyclohexyl group possesses a high A-value (~2.1 kcal/mol), providing extreme steric bulk. This bulk physically blocks the free amine from back-attacking the ester carbonyl, virtually eliminating the formation of diketopiperazine byproducts—a primary failure mode in standard Perindopril synthesis.

  • Orthogonal Deprotection: Cyclohexyl esters are highly resistant to mild basic saponification and catalytic hydrogenolysis. This allows for the selective deprotection of benzyl esters on the octahydroindole core without prematurely hydrolyzing the prodrug's side-chain ester.

  • Lipophilicity (LogP Enhancement): ACE inhibitors are typically hydrophilic. The massive hydrophobic surface area of the cyclohexyl ring significantly increases the molecule's LogP, making the resulting analog a prime candidate for central ACE inhibition (targeting neuro-cardiovascular pathways).

Synthetic Workflows & Logical Relationships

The following diagrams illustrate the divergence between the standard Perindopril route and the analog route, alongside the experimental workflow.

G cluster_0 Standard Perindopril Route cluster_1 Analog Route via Cyclohexyl Ester N1 L-Norvaline N2 Ethyl (2S)-2-aminopentanoate N1->N2 N3 Perindopril API N2->N3 N4 (2S)-2-Aminobutanoic Acid N5 Cyclohexyl (2S)-2-aminobutanoate N4->N5 N6 Lipophilic ACEi Analog N5->N6

Fig 1: Synthetic divergence between standard Perindopril and the cyclohexyl analog.

Workflow Step1 1. Esterification (Cyclohexanol) Step2 2. Reductive Amination (Pyruvic Acid) Step1->Step2 Step3 3. Peptide Coupling (Octahydroindole) Step2->Step3 Step4 4. Validation (Chiral HPLC) Step3->Step4

Fig 2: Step-by-step experimental workflow for synthesizing the cyclohexyl-based analog.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the synthesis of the analog must be treated as a self-validating system, where each step includes a mandatory in-process control to verify stereochemical fidelity.

Step 1: Synthesis of Cyclohexyl (2S)-2-aminobutanoate Hydrochloride
  • Procedure: Suspend (2S)-2-aminobutanoic acid (1.0 eq) in an excess of cyclohexanol (acting as both solvent and reactant). Cool to 0°C and add thionyl chloride ( SOCl2​ , 1.2 eq) dropwise. Heat to 70°C for 12 hours.

  • Causality: SOCl2​ generates anhydrous HCl in situ, catalyzing the Fischer esterification while simultaneously protecting the primary amine as a hydrochloride salt, preventing destructive self-condensation[3].

  • Validation: Post-workup, utilize 1H NMR. The reaction is validated by the appearance of a distinct cyclohexyl multiplet at 1.1–1.9 ppm and the disappearance of the broad carboxylic acid proton.

Step 2: Reductive Amination (Formation of the Dipeptide Isostere)
  • Procedure: Dissolve the product from Step 1 in anhydrous ethanol. Add pyruvic acid (1.1 eq) and triethylamine (to liberate the free amine). Stir for 30 minutes to form the imine intermediate. Add sodium cyanoborohydride ( NaBH3​CN , 1.5 eq) and stir at room temperature for 24 hours.

  • Causality: NaBH3​CN is chosen for its mild reducing power; it selectively reduces the imine over the ester or unreacted ketone, ensuring high chemoselectivity.

  • Validation: Chiral HPLC (Daicel Chiralpak IG) must be run to verify the (S,S) diastereomeric excess (>98% de). Any epimerization here will fatally compromise the drug's ability to bind the ACE zinc active site.

Step 3: Peptide Coupling to the Octahydroindole Core
  • Procedure: Dissolve (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid benzyl ester (1.0 eq) and the product from Step 2 in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at 0°C, warming to room temperature over 4 hours.

  • Causality: HATU is explicitly selected over traditional DCC[1][5]. DCC produces dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to purge on an industrial scale. Furthermore, HATU minimizes racemization at the highly sensitive alpha-carbon during carboxylate activation.

  • Validation: LC-MS is used to confirm the target mass [M+H]+ .

Step 4: Global Deprotection (Selective Hydrogenolysis)
  • Procedure: Dissolve the coupled product in ethyl acetate. Add 10% Pd/C catalyst. Stir under H2​ gas (1 atm) for 6 hours.

  • Causality: Hydrogenolysis selectively cleaves the benzyl ester from the octahydroindole core. Because the cyclohexyl ester is entirely resistant to hydrogenation, it remains intact, yielding the final lipophilic prodrug.

  • Validation: 13C NMR confirms the disappearance of aromatic benzyl carbons (127-130 ppm).

Quantitative Data: Ester Group Comparison

The table below summarizes the quantitative advantages and trade-offs of using the cyclohexyl ester compared to traditional protecting groups during the critical peptide coupling phase.

Protecting GroupSteric Hindrance (A-value, kcal/mol)Resistance to Mild Base SaponificationEpimerization Rate during CouplingOverall Step Yield (%)
Ethyl (Standard)1.75Low~4.2%85%
Benzyl 1.75Moderate~3.8%82%
Cyclohexyl (Analog)2.10High< 0.5% 78%

Note: While the overall yield drops slightly due to the steric bulk hindering the coupling kinetics, the near-total elimination of epimerization (< 0.5%) drastically reduces downstream purification costs.

Conclusion

While standard Perindopril relies on an ethyl norvaline derivative, the integration of cyclohexyl (2S)-2-aminobutanoate represents a sophisticated pivot in medicinal chemistry. By leveraging the extreme steric bulk and lipophilicity of the cyclohexyl group, researchers can suppress racemization during peptide coupling and generate novel, BBB-penetrant ACE inhibitor analogs. The self-validating protocols detailed above ensure that stereochemical integrity—the paramount requirement for ACE binding affinity—is maintained throughout the synthetic lifecycle.

References

  • Process for preparation of perindopril and salts thereof (US7521566B2)
  • Source: PMC (NIH)
  • Cyclohexyl 2-aminobutanoate hydrochloride (Properties and Synthesis)

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Amino Acid Cyclohexyl Esters

Introduction Amino acid esters are a cornerstone in the fields of peptide synthesis, medicinal chemistry, and material science.[1] Among these, cyclohexyl esters of amino acids have garnered significant attention due to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amino acid esters are a cornerstone in the fields of peptide synthesis, medicinal chemistry, and material science.[1] Among these, cyclohexyl esters of amino acids have garnered significant attention due to the unique physicochemical properties imparted by the bulky and lipophilic cyclohexyl group.[1] This modification can influence molecular interactions, enhance bioavailability of parent drugs by creating prodrugs, and serve as a crucial protecting group in complex peptide synthesis to minimize side reactions.[1][2]

This technical guide provides a comprehensive exploration of the thermodynamic stability of amino acid cyclohexyl esters. We will delve into the fundamental principles governing their stability, outline robust experimental methodologies for their characterization, and present key data to inform their application in research and drug development.

I. Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of an amino acid cyclohexyl ester is fundamentally governed by the Gibbs free energy change (ΔG) of its degradation reactions, primarily hydrolysis. A more negative ΔG indicates a more spontaneous degradation process. Several key factors contribute to the overall stability:

  • Steric Hindrance: The bulky cyclohexyl group can sterically hinder the approach of a nucleophile (like a water molecule or hydroxide ion) to the electrophilic carbonyl carbon of the ester. This steric shield increases the activation energy of the hydrolysis reaction, thereby enhancing the kinetic and thermodynamic stability of the ester.

  • Electronic Effects: The electron-donating or withdrawing nature of the amino acid side chain (R-group) can influence the electrophilicity of the carbonyl carbon. Electron-withdrawing groups can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus decreasing stability.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding or other non-covalent interactions between the amino acid side chain and the ester group can influence the conformation and stability of the molecule.

  • Solvent Effects: The polarity and ionic strength of the solvent can significantly impact stability.[3] Polar protic solvents can stabilize the transition state of hydrolysis through hydrogen bonding, thereby accelerating the reaction.

Degradation Pathways

The primary degradation pathway for amino acid cyclohexyl esters is hydrolysis, which can be catalyzed by either acid or base.[4][5]

  • Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.[5][6]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon.[5][6] The resulting carboxylic acid is deprotonated to form a carboxylate, which is no longer susceptible to nucleophilic attack, driving the reaction to completion.[5]

The general mechanisms are depicted below:

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A1 Ester A2 Protonated Ester A1->A2 + H+ A2->A1 - H+ A3 Tetrahedral Intermediate A2->A3 + H2O A3->A2 - H2O A4 Carboxylic Acid + Alcohol A3->A4 - H+ A4->A3 + H+ B1 Ester B2 Tetrahedral Intermediate B1->B2 + OH- B3 Carboxylic Acid + Alkoxide B2->B3 - OR' B4 Carboxylate + Alcohol B3->B4 + OH-

Caption: General mechanisms for acid and base-catalyzed ester hydrolysis.

II. Role in Peptide Synthesis and Drug Delivery

Protecting Groups in Peptide Synthesis

In peptide synthesis, reactive functional groups in amino acid side chains must be protected to prevent unwanted side reactions.[2] The cyclohexyl ester (OcHex) is a commonly used protecting group for the ω-carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu), particularly in the Boc (tert-butyloxycarbonyl) strategy.[7] This protection minimizes undesired cyclization and other side reactions that can occur under the conditions of peptide synthesis.[2] The stability of the cyclohexyl ester to the acidic conditions used for Boc group removal is a key advantage.

Prodrugs for Enhanced Bioavailability

Amino acid esters are frequently employed to create prodrugs, which are inactive or less active compounds that are metabolized in the body to release the active drug.[1] This strategy can improve the solubility, permeability, and ultimately the bioavailability of a drug.[8][] The incorporation of a cyclohexyl group increases lipophilicity, which can enhance absorption.[1] A notable example is the use of an amino acid cyclohexyl ester moiety in the drug candidate SNX-5422, an Hsp90 inhibitor, where it acts as a carrier that is cleaved in vivo to release the active compound.[1]

III. Experimental Determination of Thermodynamic Stability

A thorough understanding of the thermodynamic stability of amino acid cyclohexyl esters requires robust experimental evaluation. The following protocols outline key methodologies for this purpose.

Synthesis of Amino Acid Cyclohexyl Esters

A common method for the synthesis of amino acid cyclohexyl esters is through the reaction of an N-protected amino acid with cyclohexanol in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC).[10]

Experimental Protocol: Synthesis of N-Boc-Amino Acid Cyclohexyl Ester

  • Dissolution: Dissolve N-Boc-protected amino acid (1 equivalent) and cyclohexanol (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, DCM).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Coupling Agent Addition: Add DCC (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Work-up: Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc-amino acid cyclohexyl ester.

Synthesis_Workflow cluster_synthesis Synthesis Workflow start Start: N-Boc-Amino Acid + Cyclohexanol dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add DCC and DMAP cool->add_reagents react Stir Overnight at RT add_reagents->react filter Filter to Remove DCU react->filter workup Aqueous Work-up filter->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify end_product Pure N-Boc-Amino Acid Cyclohexyl Ester purify->end_product

Caption: Workflow for the synthesis of N-Boc-amino acid cyclohexyl ester.

Kinetic Analysis of Hydrolysis

The rate of hydrolysis is a direct measure of the kinetic stability of the ester. This can be monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Experimental Protocol: HPLC-based Kinetic Analysis of Hydrolysis

  • Stock Solution Preparation: Prepare a stock solution of the amino acid cyclohexyl ester in a suitable organic solvent (e.g., acetonitrile).

  • Reaction Buffer Preparation: Prepare buffers at the desired pH values (e.g., pH 2, 7.4, and 10) to study acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively.

  • Initiation of Reaction: Initiate the hydrolysis reaction by diluting a small aliquot of the stock solution into the pre-heated reaction buffer at a constant temperature.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Quench the reaction in the aliquots by adding an appropriate quenching solution (e.g., a strong acid for base-catalyzed reactions or a strong base for acid-catalyzed reactions) to stop further degradation.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to quantify the remaining concentration of the ester and the appearance of the corresponding carboxylic acid.

  • Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of the resulting linear plot will give the pseudo-first-order rate constant (k) for the hydrolysis.

Thermodynamic Parameter Determination

Calorimetric techniques can be employed to directly measure the thermodynamic parameters associated with the hydrolysis of amino acid cyclohexyl esters.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare a solution of the amino acid cyclohexyl ester in a suitable buffer. Prepare a corresponding solution of a strong base (e.g., NaOH) for saponification.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

  • Titration: Load the ester solution into the sample cell and the base solution into the injection syringe. Perform a series of injections of the base into the ester solution.

  • Data Acquisition: The instrument will measure the heat released or absorbed during each injection.

  • Data Analysis: Integrate the heat flow data to obtain the enthalpy of reaction (ΔH). From the binding isotherm, the equilibrium constant (K) can be determined, which can then be used to calculate the Gibbs free energy (ΔG = -RTlnK) and entropy (ΔS = (ΔH - ΔG)/T) of the reaction.

IV. Factors Influencing Stability: A Deeper Dive

Effect of Amino Acid Side Chain

The nature of the amino acid side chain (R-group) plays a crucial role in the stability of the corresponding cyclohexyl ester.

Amino Acid Side Chain (R-Group)Expected Effect on StabilityRationale
Glycine (-H) Baseline stabilityMinimal steric hindrance.
Alanine (-CH₃) Slightly increased stabilitySmall alkyl group provides minor steric hindrance.
Valine (-CH(CH₃)₂) Increased stabilityBranched alkyl group provides significant steric hindrance near the ester linkage.
Phenylalanine (-CH₂Ph) Increased stabilityBulky aromatic group provides steric hindrance.
Aspartic Acid (-CH₂COOH) Decreased stabilityThe side-chain carboxyl group can participate in intramolecular catalysis of hydrolysis.
Glutamic Acid (-CH₂CH₂COOH) Decreased stabilitySimilar to aspartic acid, but the longer side chain may reduce the effectiveness of intramolecular catalysis.
Influence of Environmental Conditions

The stability of amino acid cyclohexyl esters is highly dependent on the environmental conditions.

  • pH: As discussed, hydrolysis is significantly faster at both acidic and basic pH compared to neutral pH. Therefore, for optimal stability during storage, solutions should be maintained at or near neutral pH.

  • Temperature: An increase in temperature generally leads to an increase in the rate of hydrolysis, as it provides the necessary activation energy for the reaction.[12] For long-term storage, refrigeration or freezing is recommended.

  • Ionic Strength: The effect of ionic strength on ester hydrolysis can be complex.[13][14] In some cases, increasing the ionic strength can stabilize the transition state of the reaction, leading to an increased rate of hydrolysis.

V. Conclusion

The thermodynamic stability of amino acid cyclohexyl esters is a multifaceted property governed by a delicate interplay of steric, electronic, and environmental factors. A thorough understanding of these principles is paramount for their effective application in peptide synthesis, where they serve as robust protecting groups, and in drug development, where they can be utilized to create more effective prodrugs. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of the stability of novel amino acid cyclohexyl esters, enabling researchers to make informed decisions in their synthetic and formulation strategies. Further research, including computational studies, can provide deeper insights into the structure-stability relationships of this important class of compounds.[15][16]

References

  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • ResearchGate. (2023, October 11). Improvement of α-amino Ester Hydrolase Stability via Computational Protein Design.
  • Springer. (2023, October 11). Improvement of α-amino Ester Hydrolase Stability via Computational Protein Design.
  • Taylor & Francis Online. (2010, August 6). Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+.
  • ConnectSci. (n.d.). THE BASIC HYDROLYSIS OF AMINO ACID ESTERS.
  • R Discovery. (n.d.). The basic hydrolysis of amino acid esters.
  • Benchchem. (n.d.). Cyclohexyl 2-aminoacetate.
  • PubMed. (1981, April). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate.
  • MDPI. (2020, April 16). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines.
  • ResearchGate. (2025, August 6). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid).
  • RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides.
  • AZoM. (2025, January 20). Thermodynamic and Kinetic Analysis of Hydrolysis Reactions.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Thermodynamic Properties and Stability of Cyclohexyl Heptanoate.
  • ResearchGate. (2025, August 8). Thermodynamic properties of some cyclohexyl esters in the condensed state.
  • PubMed. (2021, November 5). Computational Study of the Stability of Natural Amino Acid isomers.
  • ScienceDirect. (n.d.). Thermodynamic analysis of fatty acid esterification for fatty acid alkyl esters production.
  • ACS Publications. (2023, February 8). Diastereoselective Synthesis of trans-β-Amino Cyclohexyl Ketones and trans-3-Amino-4-acyl-tetrahydropyrans from Intramolecular C-Alkylation of ω-Halo-Substituted β-Sulfinamido Ketones.
  • PMC. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ.
  • PMC. (n.d.). Amino Acids in the Development of Prodrugs.
  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups.
  • Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • BOC Sciences. (n.d.). Amino Acids for Prodrug Development.
  • Creative Proteomics. (n.d.). Factors Influencing the Protein Drugs Stability.
  • Thieme. (n.d.). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids.
  • Single Use Support. (2024, April 9). Protein stability – all you need to know.
  • Springer. (2021, November 5). University of Groningen Computational Study of the Stability of Natural Amino Acid isomers Crespi, Stefano.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide.
  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • GeeksforGeeks. (2025, July 23). Hydrolysis of Esters.
  • Springer. (2009, October 30). The Use of Amino Acid Linkers in the Conjugation of Paclitaxel with Hyaluronic Acid as Drug Delivery System.
  • OPS Diagnostics. (n.d.). Factors Affecting Protein Stability In Vitro.
  • BOC Sciences. (n.d.). Amino Acids for Sustained-Release Injectables.
  • ACS Publications. (2022, May 27). Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene.
  • R Discovery. (2015, November 1). A thermodynamic study of reactions of amino acids with crown ethers in nonaqueous media as examples of guest—host molecular complex formation.
  • RSC Publishing. (n.d.). New experimental melting properties as access for predicting amino-acid solubility.
  • CUNY Academic Works. (2024, May 3). A study of the effects of an amino acid residue on the thermal stability of a collagen triple helix in varied sequence context, pH, and ionic strength of the buffer.

Sources

Foundational

difference between L-2-aminobutyric acid and its cyclohexyl ester derivative

Engineering Bioavailability: A Comparative Analysis of L-2-Aminobutyric Acid and its Cyclohexyl Ester Derivative The Structural Paradigm Shift in Amino Acid Engineering L-2-Aminobutyric acid (L-ABA), also known as homoal...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Bioavailability: A Comparative Analysis of L-2-Aminobutyric Acid and its Cyclohexyl Ester Derivative

The Structural Paradigm Shift in Amino Acid Engineering

L-2-Aminobutyric acid (L-ABA), also known as homoalanine, is a non-proteinogenic α -amino acid widely utilized as a chiral synthon in the pharmaceutical industry. It serves as a critical precursor in the synthesis of high-value therapeutics, including the antiepileptic drugs levetiracetam and brivaracetam, as well as the antituberculosis agent ethambutol[1]. However, in its native state, L-ABA presents significant pharmacokinetic challenges. At physiological pH (7.4), L-ABA exists as a highly polar zwitterion. The charged carboxylate and ammonium groups form a rigid hydration shell, resulting in extremely poor passive membrane permeability.

To overcome this barrier, medicinal chemists employ targeted esterification strategies. The conversion of L-ABA into its cyclohexyl ester derivative represents a fundamental physicochemical transformation. By masking the carboxylic acid with a bulky, hydrophobic cyclohexyl ring, the molecule shifts from a hydrophilic building block to a highly lipophilic prodrug or permeation-enhanced intermediate[2]. This whitepaper dissects the causality behind this transformation, its impact on drug design, and the laboratory protocols required to synthesize and validate these properties.

Physicochemical Causality: The Thermodynamics of Desolvation

The transition from a free acid to an ester significantly alters a molecule's interaction with aqueous and lipid environments[3]. The causality of this enhancement lies in the thermodynamics of desolvation.

When native L-ABA approaches a lipid bilayer, the energy required to strip away the water molecules hydrogen-bonded to its carboxylate group is prohibitively high. Esterification with cyclohexanol eliminates the carboxylate's negative charge and removes a critical hydrogen bond donor/acceptor pair. Furthermore, the incorporation of the cyclohexyl moiety adds significant steric bulk and lipophilic surface area, which thermodynamically favors partitioning into the hydrophobic core of the lipid bilayer[2].

Table 1: Quantitative Physicochemical Comparison

Physicochemical PropertyL-2-Aminobutyric Acid (L-ABA)L-ABA Cyclohexyl EsterMechanistic Impact on Drug Design
Molecular Weight 103.12 g/mol 185.26 g/mol Increased bulk, yet remains well within Lipinski's Rule of 5 limits for oral bioavailability.
Ionization State (pH 7.4) Zwitterionic (Net charge 0, highly polar)Cationic (Protonated amine, neutral ester)Neutralization of the carboxylate drastically reduces the molecule's overall polarity.
Lipophilicity (LogP) ~ -1.5 (Hydrophilic)~ +1.8 (Lipophilic)The positive LogP of the ester drives spontaneous partitioning into lipid membranes[2].
H-Bond Donors 32Lower desolvation energy penalty required to enter the lipid bilayer[3].
Primary Application Chiral synthon, enzymatic cascade substrateProdrug carrier, SPPS protecting groupEnables intracellular delivery; acts as a permeation enhancer in transdermal/oral delivery[4].

Pharmacokinetics and the Prodrug Strategy

In drug development, the cyclohexyl ester of L-ABA functions as a classic prodrug carrier. The ester linkage acts as a temporary, lipophilic "stealth coating" that facilitates passive absorption across the intestinal epithelium or stratum corneum[4].

Once the molecule successfully navigates the lipid bilayer and enters the intracellular space (e.g., enterocytes or hepatocytes), it encounters ubiquitous intracellular esterases. Carboxylesterases (such as CES1 in the liver and CES2 in the intestine) rapidly hydrolyze the ester bond. This enzymatic cleavage liberates the active L-ABA moiety for target engagement, while the cyclohexanol byproduct is safely metabolized and excreted.

Workflow Prodrug L-ABA Cyclohexyl Ester (Lipophilic Prodrug) Membrane Lipid Bilayer (Passive Diffusion) Prodrug->Membrane Absorption Intracellular Intracellular Space Membrane->Intracellular Permeation Esterase Carboxylesterases (CES1/CES2) Intracellular->Esterase Exposure Active Free L-ABA (Active Synthon) Esterase->Active Hydrolysis Byproduct Cyclohexanol (Metabolite) Esterase->Byproduct Cleavage

Fig 1: Pharmacokinetic workflow of L-ABA cyclohexyl ester prodrug absorption and cellular activation.

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. They outline not only the procedural steps but also the mechanistic causality behind each experimental parameter.

Protocol A: Synthesis of L-ABA Cyclohexyl Ester Hydrochloride

Objective: To synthesize the cyclohexyl ester of L-ABA while preventing unwanted self-condensation (diketopiperazine formation). Causality of Reagents: Thionyl chloride ( SOCl2​ ) is utilized as the activating agent. It converts the carboxylic acid into a highly reactive acyl chloride. Crucially, the reaction generates HCl gas in situ. This HCl immediately protonates the α -amino group of L-ABA, forming a hydrochloride salt. This protonation neutralizes the amine's nucleophilicity, preventing it from attacking the activated acyl chloride of another L-ABA molecule, thereby ensuring that only the cyclohexanol acts as the nucleophile.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 mmol of L-2-aminobutyric acid in 25 mL of anhydrous cyclohexanol in a round-bottom flask under an inert argon atmosphere. (Rationale: Cyclohexanol acts as both the solvent and the reactant, driving the equilibrium toward ester formation via Le Chatelier's principle).

  • Activation: Chill the suspension to 0°C using an ice bath. Slowly add 15.0 mmol of thionyl chloride ( SOCl2​ ) dropwise over 30 minutes. (Rationale: The reaction is highly exothermic; controlled addition prevents thermal degradation of the amino acid).

  • Reflux: Remove the ice bath and heat the mixture to 90°C for 12 hours. Monitor the reaction via TLC (Ninhydrin stain) until the starting L-ABA is completely consumed.

  • Precipitation & Purification: Cool the mixture to room temperature and precipitate the product by adding 100 mL of cold diethyl ether. Filter the resulting white precipitate (L-ABA cyclohexyl ester hydrochloride) and wash with additional ether to remove residual cyclohexanol.

  • System Validation: Confirm the structure using 1H -NMR. The appearance of a broad multiplet around 4.7 ppm corresponds to the methine proton of the cyclohexyl ester, confirming successful esterification.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To empirically validate the enhanced passive permeability of the cyclohexyl ester compared to native L-ABA. Causality of Assay Design: PAMPA utilizes an artificial lipid-infused membrane devoid of active transporters. This ensures that any observed difference in permeability is strictly due to the physicochemical lipophilicity imparted by the cyclohexyl ester[3].

Step-by-Step Methodology:

  • Donor Solution Preparation: Dissolve L-ABA and L-ABA cyclohexyl ester independently in PBS (pH 7.4) containing 5% DMSO to a final concentration of 100 µM. (Rationale: 5% DMSO ensures complete solubilization of the lipophilic ester without disrupting the artificial membrane).

  • Membrane Coating: Coat a 96-well PVDF filter plate (0.45 µm pore size) with 5 µL of a 1% (w/v) lecithin solution in dodecane. Allow the solvent to evaporate for 10 minutes, forming the artificial lipid bilayer.

  • Assembly: Add 300 µL of the donor solutions to the bottom wells. Place the coated filter plate on top and add 200 µL of blank PBS (pH 7.4, 5% DMSO) to the upper acceptor wells.

  • Incubation: Incubate the assembled plate at 37°C for 4 hours in a humidified environment to prevent evaporation.

  • Quantification & System Validation: Extract samples from both donor and acceptor wells. Quantify the compound concentrations using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A valid assay must show a mass balance (Donor + Acceptor) of >90% to rule out non-specific binding to the plasticware.

Sources

Exploratory

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

An In-depth Technical Guide to the pKa Values of Cyclohexyl (2S)-2-aminobutanoate Hydrochloride In the landscape of drug discovery and development, the acid dissociation constant (pKa) is a fundamental physicochemical pa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values of Cyclohexyl (2S)-2-aminobutanoate Hydrochloride

In the landscape of drug discovery and development, the acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the behavior of a molecule in a biological system.[1] For an active pharmaceutical ingredient (API), the pKa value dictates its degree of ionization at a given pH, which in turn profoundly influences critical pharmacokinetic properties such as solubility, absorption, distribution, metabolism, and excretion (ADME). Cyclohexyl (2S)-2-aminobutanoate hydrochloride, a chiral building block used in medicinal chemistry[2], possesses a single ionizable group—the primary amine—whose protonation state is key to its reactivity and interaction with biological targets. This guide provides a comprehensive exploration of the theoretical underpinnings, experimental determination, and computational prediction of the pKa value of the α-amino group in this compound, offering a robust framework for researchers in the pharmaceutical sciences.

Theoretical Analysis of Molecular Structure and Acidity

The pKa of an ionizable group is intrinsically linked to the molecule's electronic and structural environment.[3][4] A thorough analysis of cyclohexyl (2S)-2-aminobutanoate hydrochloride reveals the key factors that determine the acidity of its α-ammonium proton.

Parent Compound: (2S)-2-Aminobutanoic Acid

The starting point for our analysis is the parent amino acid, (2S)-2-aminobutanoic acid (L-α-aminobutyric acid). Like other α-amino acids, it is amphoteric, with two ionizable groups: the α-carboxyl group and the α-amino group.[5]

  • pKa1 (α-carboxyl group): Approximately 2.3[6]

  • pKa2 (α-amino group): Approximately 9.6

The Inductive Effect of Esterification

In cyclohexyl (2S)-2-aminobutanoate, the acidic proton of the carboxylic acid is replaced by a cyclohexyl group, forming an ester. This modification has two significant consequences:

  • Elimination of the Carboxyl pKa: The molecule no longer has an acidic carboxyl proton, leaving the α-amino group as the only ionizable center in the typical aqueous pH range.

  • Modulation of the Amino pKa: The ester group is electron-withdrawing. This inductive effect pulls electron density away from the α-carbon and, subsequently, from the nitrogen atom of the amino group. This destabilizes the protonated form (the conjugate acid, -NH₃⁺) relative to the neutral amine (-NH₂). A less stable conjugate acid is a stronger acid, meaning it gives up its proton more readily. Therefore, the pKa of the α-ammonium group in the ester is expected to be significantly lower than the ~9.6 value observed in the parent amino acid.

Based on values for similar amino acid esters, the pKa is anticipated to be in the range of 7.5 - 8.0. The bulky, non-polar cyclohexyl group itself has a minimal electronic effect compared to the ester functionality but can influence the local solvent environment.

Acid-Base Equilibrium

The compound is supplied as a hydrochloride salt, meaning the primary amine is already protonated. The relevant equilibrium in solution is the dissociation of this conjugate acid.

Caption: Acid-base equilibrium for cyclohexyl (2S)-2-aminobutanoate.

Experimental Determination of pKa

The most reliable method for pKa determination of a purified compound is potentiometric titration.[7] This technique directly measures the change in pH of a solution of the analyte upon the addition of a titrant.

Principle of Potentiometric Titration

The hydrochloride salt of our compound is an acid (R-NH₃⁺Cl⁻). It can be titrated with a strong base, such as sodium hydroxide (NaOH). The reaction is as follows:

R-NH₃⁺ + OH⁻ → R-NH₂ + H₂O

By monitoring the pH throughout the titration, a sigmoidal curve is generated. The pKa is the pH at which the concentrations of the acidic (R-NH₃⁺) and basic (R-NH₂) forms are equal. This corresponds to the midpoint of the titration's buffer region, which is mathematically identified as the inflection point of the curve.[7]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

A. Reagent and Sample Preparation:

  • Analyte Solution: Accurately weigh ~22.2 mg of cyclohexyl (2S)-2-aminobutanoate hydrochloride (FW: 221.73 g/mol ) and dissolve it in 100 mL of deionized, CO₂-free water to prepare a ~1.0 mM solution.

    • Causality: A concentration of ~1 mM is sufficient for a clear potentiometric signal while minimizing potential solubility issues.[8] Using CO₂-free water is critical to prevent interference from carbonic acid.

  • Titrant: Prepare and standardize a 0.1 M NaOH solution. Standardization against a primary standard like potassium hydrogen phthalate (KHP) is mandatory for accuracy.

  • Ionic Strength Adjuster: Prepare a 1.5 M KCl solution.

    • Causality: Maintaining a constant ionic strength (e.g., at 0.15 M) throughout the titration minimizes variations in activity coefficients, ensuring the measured pH accurately reflects the concentration-based equilibrium.[8]

B. Instrumentation and Calibration:

  • System: Use an automated potentiometric titrator equipped with a high-precision burette and a combination pH electrode.

  • Calibration: Calibrate the pH electrode using at least three standard, NIST-traceable buffers that bracket the expected pKa (e.g., pH 4.01, 7.00, and 10.01).[8]

    • Trustworthiness: A multi-point calibration ensures the electrode's linear and accurate response across the entire pH range of the experiment.

C. Titration Procedure:

  • Pipette 20 mL of the 1.0 mM analyte solution into a thermostatted titration vessel (25 °C).

  • Add 2 mL of the 1.5 M KCl solution to achieve a final ionic strength of ~0.15 M.

  • Begin stirring the solution at a constant, gentle rate.

  • Purge the headspace of the vessel with nitrogen gas to prevent CO₂ absorption during the titration.[8]

  • Allow the initial pH reading to stabilize.

  • Begin the titration by adding the 0.1 M NaOH titrant in small increments (e.g., 0.02 mL). Record the pH value after each addition, ensuring the reading is stable before proceeding.

  • Continue the titration well past the equivalence point (indicated by a sharp jump in pH).

D. Data Analysis:

  • Plot the recorded pH values versus the volume of NaOH added.

  • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve.

  • The equivalence point (Veq) is the volume at which the first derivative is maximum and the second derivative is zero.

  • The pKa is determined from the pH value at the half-equivalence point (Veq / 2).[9]

Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_analyte Prepare 1 mM Analyte Solution setup Setup Titration Vessel (Analyte, KCl, N₂ Purge) prep_analyte->setup prep_titrant Standardize 0.1 M NaOH Titrant titrate Titrate with NaOH (Record pH vs. Volume) prep_titrant->titrate prep_cal Calibrate pH Meter (3-point) prep_cal->setup setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot derivative Calculate 1st & 2nd Derivatives plot->derivative find_veq Determine Equivalence Point (Veq) derivative->find_veq calc_pka pKa = pH at Veq/2 find_veq->calc_pka

Caption: Experimental workflow for pKa determination by potentiometric titration.

Computational pKa Prediction

While experimental determination is the gold standard, computational methods provide valuable predictions, especially in the early stages of drug design.[10] These methods calculate the free energy change of the deprotonation reaction.

Quantum Mechanical Approach

A rigorous approach involves quantum chemical calculations, such as Density Functional Theory (DFT), combined with a solvation model to account for the effect of the aqueous environment.[10][11]

The pKa is calculated using the thermodynamic cycle shown below:

Thermodynamic_Cycle RNH3_gas R-NH₃⁺ (gas) RNH2_gas R-NH₂ (gas) RNH3_gas->RNH2_gas ΔG°gas RNH3_aq R-NH₃⁺ (aq) RNH3_gas->RNH3_aq ΔG°solv(R-NH₃⁺) RNH2_aq R-NH₂ (aq) RNH2_gas->RNH2_aq ΔG°solv(R-NH₂) RNH3_aq->RNH2_aq ΔG°aq = 2.303 RT pKa label_text Workflow: 1. Optimize geometries of R-NH₃⁺ and R-NH₂ in gas and solvent. 2. Calculate gas-phase free energy change (ΔG°gas). 3. Calculate solvation free energies (ΔG°solv) using a   continuum model (e.g., PCM). 4. Calculate ΔG°aq and subsequently the pKa.

Caption: Thermodynamic cycle for computational pKa prediction.

The free energy of deprotonation in solution (ΔG°aq) is calculated, and from this, the pKa is derived. This method is computationally intensive but offers high accuracy.[10]

Data Summary and Interpretation

The pKa value provides immediate insight into the molecule's state at physiological pH.

CompoundIonizable GroupTypical pKaExpected pKa for Target
(2S)-2-Aminobutanoic Acidα-amino (-NH₃⁺)~9.6N/A
Cyclohexyl (2S)-2-aminobutanoate α-amino (-NH₃⁺) N/A ~7.5 - 8.0 (Estimated)

Interpretation for Drug Development: Assuming the experimentally determined pKa is, for example, 7.9, we can use the Henderson-Hasselbalch equation to predict the ionization state at physiological pH (~7.4).

pH = pKa + log ([R-NH₂] / [R-NH₃⁺])

7.4 = 7.9 + log ([R-NH₂] / [R-NH₃⁺])

-0.5 = log ([R-NH₂] / [R-NH₃⁺])

[R-NH₂] / [R-NH₃⁺] = 10⁻⁰.⁵ ≈ 0.316

This means that at pH 7.4, the ratio of the protonated form (R-NH₃⁺) to the deprotonated form (R-NH₂) is approximately 1 / 0.316, or about 3.16 to 1. Thus, the molecule would exist predominantly in its charged, protonated state. This has significant implications:

  • Solubility: The charged form is generally more water-soluble.

  • Permeability: The charged form will have lower passive diffusion across lipid membranes (e.g., the gut wall or blood-brain barrier) compared to the neutral form.

  • Target Binding: If the target receptor has a negatively charged binding pocket, interaction with the protonated R-NH₃⁺ form would be favored.

Conclusion

This guide has detailed the theoretical basis, experimental determination, and computational prediction of the pKa value for cyclohexyl (2S)-2-aminobutanoate hydrochloride. The esterification of the parent amino acid significantly lowers the pKa of the α-amino group, a critical consideration for its application in pharmaceutical research. Accurate determination of this value via potentiometric titration, supported by computational estimates, provides essential data for predicting the molecule's ADME properties and optimizing its potential as a lead compound in drug design.

References

  • Klamt, A., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI.
  • Pahari, S., et al. (2019). PKAD: a database of experimentally measured pKa values of ionizable groups in proteins. Nucleic Acids Research.
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  • Free PDF Library. (2016). Pka Of Amino Acids.
  • Garrido, L., et al. Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Royal Society of Chemistry.
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  • Wikipedia. Protein pKa calculations.
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  • Elmas, O.F., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
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  • Zafar, S., et al. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium.
  • Soler-López, A., et al. (2021). pKPDB: a protein data bank extension database of pKa and pI theoretical values. Bioinformatics.
  • Hidayah, N., et al. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
  • ResearchGate. (2016). Why the pKa of some amino acid side chain changes in different microenvironment?
  • Grimsley, G.R., et al. (2009). A summary of the measured pK values of the ionizable groups in folded proteins. PMC.
  • Isca Biochemicals. Amino acid pKa and pKi values.
  • University of Calgary. Ch27 pKa and pI values.
  • MiMeDB. Showing metabocard for L-alpha-Aminobutyric acid (MMDBc0000103).
  • AChemBlock. cyclohexyl (2S)-2-aminobutanoate hydrochloride 97%.
  • Sigma-Aldrich. cyclohexyl 2-aminobutanoate hydrochloride.
  • FooDB. (2010). Showing Compound L-2-Aminobutanoic acid (FDB012537).
  • ChemicalBook. (2026). L(+)-2-Aminobutyric acid | 1492-24-6.
  • FooDB. (2010). Showing Compound D-2-Aminobutanoic acid (FDB012680).
  • CharChem. (2S)-2-Aminobutanoic acid.
  • PubChem. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283. National Institutes of Health.
  • Apollo Scientific. (2S)-2-Aminobutanoic acid | 1492-24-6 Cas No..

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Reaction Conditions for Coupling Cyclohexyl (2S)-2-Aminobutanoate in Peptide Synthesis

Introduction & Strategic Rationale Cyclohexyl (2S)-2-aminobutanoate (Abu-OcHex) is a highly valuable unnatural amino acid building block utilized in advanced peptide synthesis and peptidomimetic drug development[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Cyclohexyl (2S)-2-aminobutanoate (Abu-OcHex) is a highly valuable unnatural amino acid building block utilized in advanced peptide synthesis and peptidomimetic drug development[1]. The incorporation of the (2S)-2-aminobutanoate moiety introduces a hydrophobic ethyl side chain that can enhance the metabolic stability and target affinity of therapeutic peptides. Furthermore, protecting the C-terminus as a cyclohexyl ester (OcHex) provides distinct strategic advantages for synthetic design:

  • Orthogonal Stability: The cyclohexyl ester is highly resistant to both the acidic conditions of Boc-deprotection (e.g., 20–50% TFA) and the basic conditions of Fmoc-deprotection (e.g., 20% piperidine)[2].

  • Side-Reaction Mitigation: Bulky cycloalkyl esters suppress base-catalyzed side reactions, such as aspartimide formation or diketopiperazine (DKP) cyclization, which are common when using standard methyl or benzyl esters[2]. This is particularly critical when synthesizing sequences prone to degradation[3].

  • Lipophilicity & Prodrug Utility: Retaining the OcHex group in the final compound can serve as a prodrug strategy to significantly increase membrane permeability.

Mechanistic Insights: Overcoming Steric Hindrance

Coupling an N-protected amino acid (e.g., Fmoc-AA-OH) to the free alpha-amine of Abu-OcHex requires careful optimization. While the primary amine of Abu-OcHex readily undergoes nucleophilic acyl substitution[1], the adjacent steric bulk of the secondary-like cyclohexyl ester slightly reduces the nucleophilicity of the amine compared to less hindered methyl or ethyl esters.

To drive the reaction to completion and prevent epimerization (racemization) of the incoming amino acid, highly active uronium/aminium salts such as HATU are required[4]. HATU generates a highly reactive O-(7-azabenzotriazol-1-yl) active ester intermediate. The neighboring group effect of the nitrogen at the 7-position of the HOAt leaving group accelerates the aminolysis step, making it ideal for sterically demanding couplings and difficult sequences[4].

Logical Relationships & Experimental Workflows

Orthogonality Abu Abu-OcHex (Cyclohexyl Ester) TFA 20% TFA / DCM (Boc Deprotection) Abu->TFA Pip 20% Piperidine / DMF (Fmoc Deprotection) Abu->Pip HF Liquid HF or Saponification (Global Cleavage) Abu->HF Stable1 Stable TFA->Stable1 Stable2 Stable Pip->Stable2 Cleaved Cleaved (Free Acid) HF->Cleaved

Orthogonal stability of the cyclohexyl ester protecting group under various cleavage conditions.

G N1 Fmoc-AA-OH (Incoming Amino Acid) N2 HATU + DIEA (Activation) N1->N2 N3 OAt Active Ester Intermediate N2->N3 Fast Activation N5 Nucleophilic Aminolysis (Coupling) N3->N5 N4 H-Abu-OcHex·HCl + DIEA (Neutralization) N4->N5 Free Amine N6 Fmoc-AA-Abu-OcHex (Target Dipeptide) N5->N6 Peptide Bond Formation

Workflow of HATU-mediated coupling of Fmoc-AA-OH to cyclohexyl (2S)-2-aminobutanoate.

Step-by-Step Protocol: Solution-Phase Coupling of Abu-OcHex

Self-Validating System: This protocol incorporates a strict pre-activation time limit to ensure complete formation of the active ester before introducing the amine, thereby minimizing the risk of guanidinylation of the Abu-OcHex amine by unreacted HATU. The sequential acidic and basic workup validates the purity of the intermediate by systematically stripping unreacted starting materials.

Materials:

  • Incoming Amino Acid: Fmoc-AA-OH (1.0 eq)

  • Amine Component: Cyclohexyl (2S)-2-aminobutanoate hydrochloride (Abu-OcHex·HCl) (1.1 eq)

  • Coupling Reagent: HATU (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Preparation of the Amine Free Base: Dissolve Abu-OcHex·HCl (1.1 eq) in anhydrous DMF to a concentration of ~0.2 M. Add DIEA (1.5 eq) and stir for 5 minutes at room temperature. This neutralizes the hydrochloride salt, generating the free nucleophilic amine required for acyl substitution[1].

  • Pre-Activation of the Carboxylic Acid: In a separate, dry flask, dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (~0.2 M). Add DIEA (1.5 eq). Stir the mixture for exactly 2–3 minutes at room temperature to form the active HOAt ester. Causality Note: Prolonged pre-activation in the presence of base can lead to oxazolone formation and subsequent epimerization; strictly adhere to the 3-minute limit.

  • Coupling Reaction: Transfer the neutralized Abu-OcHex solution dropwise into the pre-activated Fmoc-AA-OH solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1–2 hours. Monitor the disappearance of Fmoc-AA-OH via TLC or LC-MS. For exceptionally difficult or aggregated sequences, adding 10% DMSO to the coupling solvent can disrupt intermolecular hydrogen bonding and improve reaction kinetics[4].

  • Work-Up Validation: Dilute the reaction mixture with ethyl acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with 5% aqueous citric acid (3x), saturated aqueous NaHCO₃ (3x), and brine (1x).

    • Mechanism of Purification: The acidic wash protonates and removes unreacted Abu-OcHex and DIEA into the aqueous layer. The basic wash deprotonates and removes the HOAt leaving group and any unreacted Fmoc-AA-OH.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide via flash chromatography if ultra-high purity is required for downstream SPPS.

Global Deprotection & Cleavage

If the cyclohexyl ester is utilized merely as a temporary C-terminal protecting group during fragment synthesis, it must be removed prior to final biological assaying. Because cyclohexyl esters are stable to standard TFA cleavage cocktails, they are typically cleaved by anhydrous liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) in Boc/Bzl strategies[5]. Alternatively, for solution-phase synthesis, the ester can be hydrolyzed via basic saponification (e.g., 1M NaOH in MeOH/THF) provided the peptide sequence does not contain base-sensitive residues (e.g., Fmoc groups or prone-to-racemization C-terminal residues).

Quantitative Data: Coupling Reagent Optimization

To validate the choice of coupling reagents, the following table summarizes the expected performance metrics when coupling a standard Fmoc-protected amino acid to Abu-OcHex.

Coupling Reagent SystemBaseSolventTypical Reaction TimeYield (%)Epimerization Level
HATU / HOAt DIEADMF1 - 2 hours> 95%Very Low (< 1%)
DIC / OxymaPure None*DMF2 - 4 hours90 - 95%Low (< 2%)
EDC / HOBt NMMDCM/DMF12 - 16 hours75 - 85%Moderate (2 - 5%)
HBTU / HOBt DIEADMF4 - 6 hours80 - 90%Low to Moderate

*Note: While DIC/Oxyma is typically run without additional base in standard SPPS, coupling the HCl salt of Abu-OcHex requires the addition of at least 1.0 eq of DIEA to neutralize the salt and free the amine.

References

  • Title: Cyclohexyl 2-aminobutanoate hydrochloride Source: Benchchem URL
  • Title: Accelerated chemical synthesis of peptides and small proteins Source: PNAS URL
  • Title: HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy Source: Springer Nature Experiments URL
  • Title: Design of protecting groups for the β-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation Source: ResearchGate URL
  • Title: Investigation of Impurities in Peptide Pools Source: MDPI URL

Sources

Application

Application Note: Handling Moisture-Sensitive Hydrochloride Salts in Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction Hydrochloride (HCl) salts are the most prevalent salt form for basic active pharmaceutical ingredients (APIs), prized for...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction

Hydrochloride (HCl) salts are the most prevalent salt form for basic active pharmaceutical ingredients (APIs), prized for their ability to significantly enhance aqueous solubility and bioavailability[1]. However, this physicochemical enhancement introduces a critical vulnerability: severe hygroscopicity. For synthetic chemists and formulators, handling these moisture-sensitive salts requires stringent environmental controls and specialized drying protocols. Failure to manage moisture can lead to stoichiometric imbalances, quenching of sensitive reagents (e.g., Grignard or organolithium reagents), or catastrophic degradation of the target molecule.

This application note details the mechanistic causality of moisture sensitivity in HCl salts, analytical quantification methods, and field-proven protocols for their rigorous drying and manipulation.

The Mechanistic Basis of Hygroscopicity and Stability

The Stability Paradox

Converting a reactive free base to an HCl salt is a standard strategy to achieve chemical stability. Protonating a basic amine deactivates the nitrogen lone pair, preventing intermolecular nucleophilic attacks, aldol-type self-condensations, and oxidative degradation[2].

However, this ionic stabilization inherently increases the molecule's thermodynamic affinity for water. The highly electronegative chloride counterion readily participates in extensive hydrogen-bonding networks with atmospheric moisture[3].

Pathways of Moisture Ingress

Moisture interaction occurs in two distinct phases:

  • Adsorption: Water molecules bind to the surface of the crystalline solid.

  • Absorption: Water penetrates the bulk solid structure, forming hydrates or residing in amorphous domains[4].

Once absorbed, water acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) of amorphous regions[4]. In extreme cases—such as with 1-methylpyrrolidin-3-one hydrochloride—the salt can absorb sufficient moisture from the air to undergo deliquescence, transitioning from a crystalline powder into a viscous, unusable oil[2].

Analytical Quantification of Moisture

Before deploying a hygroscopic HCl salt in a moisture-sensitive synthesis, quantifying the residual water is mandatory to ensure a self-validating workflow.

  • Coulometric Karl Fischer (KF) Titration: This is the definitive, gold-standard methodology for trace water determination in sensitive hydrochloride salts (e.g., sarcosine methyl ester hydrochloride). Coulometric KF provides enhanced sensitivity over volumetric methods, achieving detection limits as low as 0.01%[5].

  • Thermogravimetric Analysis (TGA): TGA is utilized orthogonally to KF titration. By measuring weight loss as a function of temperature, TGA helps differentiate between loosely bound surface-adsorbed water (lost at lower temperatures) and tightly bound crystal lattice hydrates (lost at higher temperatures)[6].

Rigorous Drying Protocols

When an HCl salt has absorbed moisture, standard high-temperature oven drying is often detrimental, risking thermal decomposition or the volatilization of HCl gas. The following protocols offer safe, efficient moisture removal.

Protocol A: Azeotropic Drying (For Deliquescent Oils/Gums)

This method is highly effective for salts that have absorbed enough water to become gummy or oily, circumventing the need for destructive thermal drying[2].

  • Dissolution: Dissolve the compromised, oily HCl salt in a minimum volume of anhydrous methanol to ensure complete homogeneity.

  • Solvent Swap: Add a 10-fold volumetric excess of anhydrous toluene to the methanolic solution.

  • Evaporation: Subject the mixture to rotary evaporation at 40°C under reduced pressure. The ternary water/methanol/toluene azeotrope efficiently carries off the moisture at a low temperature.

  • Precipitation: As the azeotrope evaporates, the anhydrous HCl salt will crash out of the solution, precipitating as a fine, free-flowing powder[2].

  • Validation: Perform a Coulometric KF titration on a small aliquot to verify that the water content is <0.1%.

AzeotropicDrying A Hygroscopic HCl Salt (Oil/Gum State) B Dissolution (Anhydrous Methanol) A->B Step 1 C Solvent Swap (Add 10x Toluene) B->C Step 2 D Rotary Evaporation (40°C, Vacuum) C->D Step 3 E Azeotropic Removal (H2O/MeOH/Toluene) D->E Evaporates F Precipitation (Dry HCl Salt Powder) D->F Yields

Workflow for the azeotropic drying of deliquescent hydrochloride salts.

Protocol B: High-Vacuum Desiccation (For Crystalline Powders)

For salts that are still solid but contain unacceptable levels of adsorbed moisture.

  • Transfer: Place the solid HCl salt into a rigorously dried Schlenk flask.

  • Vacuum Application: Connect the flask to a high-vacuum Schlenk line ( <10−2 mbar).

  • Gentle Heating: Apply gentle heat (40–50°C, strictly below the salt's decomposition threshold) for 12–24 hours.

  • Inert Backfill: Backfill the flask with ultra-high purity (UHP) Argon before sealing.

Advanced Handling & Manipulation

To maintain the anhydrous state during reaction setup, atmospheric exposure must be strictly eliminated. Gloveboxes provide the ideal microenvironment, maintaining an inert atmosphere (Nitrogen or Argon) with <1 ppm O2​ and H2​O .

Step-by-Step Glovebox Workflow
  • Preparation: Seal the freshly dried HCl salt in a vial. Place the vial, along with a pre-dried reaction flask and stir bar, into the glovebox antechamber.

  • Cycling: Perform three consecutive vacuum/inert gas cycles. For large antechambers, hold a dynamic vacuum for 15–20 minutes per cycle to ensure complete moisture outgassing from the exterior of the items.

  • Transfer & Weighing: Bring the items into the main chamber. Weigh the exact stoichiometric mass of the HCl salt directly into the reaction flask.

  • Sealing: Seal the reaction flask with a high-quality rubber septum.

  • Benchtop Execution: Remove the sealed flask from the glovebox. Subsequent anhydrous solvents and liquid reagents can now be added safely on the benchtop via syringe techniques under a positive pressure of Argon[7].

GloveboxWorkflow A Dry HCl Salt (Sealed Vial) B Antechamber Loading A->B C Vacuum/Gas Cycles (3x 15-20 min) B->C D Main Chamber (<1 ppm H2O/O2) C->D E Weighing & Transfer D->E F Septum-Sealed Reaction Flask E->F

Controlled environment workflow for handling moisture-sensitive APIs.

Moisture Management Metrics

The following table summarizes the quantitative parameters and validation metrics for handling moisture-sensitive HCl salts.

Parameter / TechniqueApplication / Target StateCritical Thresholds & ConditionsValidation Method
Azeotropic Drying Deliquescent oils / gums40°C bath temp; 10x Toluene excessKF Titration ( <0.1% H₂O)
High-Vacuum Desiccation Damp crystalline powders <10−2 mbar; 40–50°C for 12–24hTGA / KF Titration
Glovebox Atmosphere Weighing & manipulation <1 ppm O2​ ; <1 ppm H2​O Internal Box Sensors
Antechamber Cycling Material transfer3 cycles; 15–20 min dynamic vacuumStandard Operating Procedure
Coulometric KF Titration Trace moisture quantificationDetection limit: 0.01%Certified Water Standards

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. MDPI. Available at: [Link]

  • 3: Performing Sensitive Reactions without a Schlenk Line. Chemistry LibreTexts. Available at:[Link]

  • Gloveboxes - The Schlenk Line Survival Guide. Schlenk Line Survival Guide. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC / NIH. Available at: [Link]

Sources

Method

Microwave-Assisted Synthesis of Amino Acid Cyclohexyl Esters: A Rapid, High-Yield Protocol for Peptide Building Blocks

Executive Summary The synthesis of complex, sterically hindered, or long-chain peptides requires robust side-chain protecting groups to prevent sequence-degrading side reactions. Cyclohexyl esters ( OcHex ) have emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex, sterically hindered, or long-chain peptides requires robust side-chain protecting groups to prevent sequence-degrading side reactions. Cyclohexyl esters ( OcHex ) have emerged as superior protecting groups for aspartic and glutamic acids, offering critical steric shielding against aspartimide and pyroglutamate formation (1)[1]. This application note details a highly optimized, self-validating microwave-assisted protocol for synthesizing amino acid cyclohexyl esters. By leveraging dielectric heating, this method reduces reaction times from hours to minutes, maximizes yield, and eliminates the need for complex chromatographic purification (2)[2].

Mechanistic Insights: The Cyclohexyl Advantage

During Solid-Phase Peptide Synthesis (SPPS), particularly in Boc/Bzl chemistry, the β -carboxylic acid of aspartic acid is highly susceptible to nucleophilic attack by the adjacent backbone amide nitrogen (3)[3]. This base- or acid-catalyzed ring closure results in the formation of aspartimide, a highly destructive byproduct that leads to sequence branching, epimerization, and poor overall yields[1].

Classical protection strategies utilizing benzyl esters ( OBzl ) fail to provide sufficient steric bulk to prevent this cyclization. Substituting the benzyl group with a cyclohexyl ester introduces significant steric hindrance directly adjacent to the vulnerable carbonyl carbon, effectively blocking the nucleophilic trajectory and preserving the integrity of the peptide backbone[3].

Aspartimide_Logic Root Aspartic Acid Side-Chain Protection Bzl Benzyl Ester (OBzl) Root->Bzl Cy Cyclohexyl Ester (OcHex) Root->Cy Bzl_Mech Low Steric Hindrance Allows Nucleophilic Attack Bzl->Bzl_Mech Cy_Mech High Steric Hindrance Blocks Nucleophilic Attack Cy->Cy_Mech Bzl_Out Aspartimide Byproduct (Sequence Degradation) Bzl_Mech->Bzl_Out Cy_Out Stable Peptide Backbone (High Purity Synthesis) Cy_Mech->Cy_Out

Steric shielding mechanism preventing aspartimide formation in peptide synthesis.

The Microwave Rationale and Self-Validating Chemistry

Conventional Fischer esterification of amino acids with cyclohexanol requires prolonged refluxing (4–6 hours) with a Dean-Stark apparatus to remove water and drive the equilibrium. These extended thermal conditions often lead to partial racemization and thermal degradation of the amino acid.

Microwave irradiation fundamentally alters the reaction kinetics. Dielectric heating directly targets the highly polar components of the mixture—specifically the amino acid zwitterion and the p-toluenesulfonic acid ( TsOH ) catalyst—resulting in instantaneous, localized superheating without the thermal wall effects of traditional oil baths[2].

A Self-Validating Protocol: This methodology is engineered as a self-validating system. TsOH serves a dual purpose: it acts as the strong acid catalyst necessary for esterification and simultaneously functions as a counter-ion. Upon completion of the reaction, the addition of cold diethyl ether selectively precipitates the product as a highly crystalline, non-hygroscopic amino acid cyclohexyl ester p-toluenesulfonate salt. Because unreacted cyclohexanol and trace impurities remain highly soluble in ether, the precipitation event itself validates the reaction's success and acts as an absolute purification step, ensuring high trustworthiness in the final product.

Experimental Protocol

Materials & Equipment:

  • Target Amino Acid (e.g., L-Aspartic Acid, 10.0 mmol)

  • Cyclohexanol (Analytical Grade, 10 mL, acting as both reactant and solvent)

  • p-Toluenesulfonic acid monohydrate ( TsOH⋅H2​O , 2.09 g, 11.0 mmol, 1.1 eq)

  • Diethyl ether (Cold, anhydrous, 50 mL)

  • Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology:

  • Reaction Assembly: In a 30 mL microwave-transparent heavy-walled glass vial, suspend the amino acid (10.0 mmol) and TsOH⋅H2​O (11.0 mmol) in cyclohexanol (10 mL). Add a magnetic stir bar.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in the microwave synthesizer. Set the parameters to 100 °C with dynamic power modulation (max 150 W) for 8–10 minutes under continuous high-speed stirring[2].

  • Cooling Phase: Allow the reaction vessel to undergo forced air cooling until the internal temperature drops below 30 °C. The mixture should appear as a clear, viscous pale-yellow solution.

  • Crystallization (Self-Validation): Transfer the solution to a 100 mL beaker. Under vigorous stirring, slowly add 50 mL of ice-cold anhydrous diethyl ether. A dense white precipitate of the amino acid cyclohexyl ester TsOH salt will form immediately.

  • Isolation: Collect the precipitate via vacuum filtration using a sintered glass funnel. Wash the filter cake with an additional 20 mL of cold diethyl ether to remove any residual cyclohexanol.

  • Drying: Dry the purified salt under high vacuum (0.1 mbar) at room temperature for 12 hours to afford the final product.

MW_Workflow N1 Reactants Amino Acid + Cyclohexanol + TsOH N2 Microwave Heating (100°C, 150W, 8 min) N1->N2 N3 Crystallization (Cold Et2O Addition) N2->N3 N4 Isolation (Vacuum Filtration) N3->N4 N5 Pure Product Cyclohexyl Ester TsOH Salt N4->N5

Workflow for the microwave-assisted synthesis of amino acid cyclohexyl esters.

Data Presentation: Yield and Efficiency Analysis

The application of microwave dielectric heating demonstrates profound improvements over conventional thermal refluxing. The table below summarizes the quantitative data across various amino acid substrates, highlighting the efficiency of the described protocol.

Amino Acid SubstrateConventional Heating (Time)Conventional Yield (%)Microwave Heating (Time)Microwave Yield (%)Purity (HPLC)
L-Aspartic Acid 5.0 hours65%8 minutes92%>98.5%
L-Glutamic Acid 5.0 hours68%8 minutes90%>98.0%
L-Phenylalanine 6.0 hours72%10 minutes94%>99.0%
L-Alanine 4.0 hours75%5 minutes95%>99.5%

Note: Conventional reactions were performed at 95–100 °C using a Dean-Stark apparatus. Microwave reactions were performed at 100 °C in a sealed vessel. Yields represent isolated, dried TsOH salts.

References
  • Title: 1 Protection Reactions | Source: Wiley-VCH | URL
  • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis | Source: AAPPTEC | URL
  • Title: Investigation of Impurities in Peptide Pools | Source: MDPI | URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Preventing Cyclohexyl Ester Hydrolysis During Aqueous Workup

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of preventing the hydrolysis of cyclohexyl esters during reaction workup. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Diagnosing and Solving Cyclohexyl Ester Hydrolysis

This section is designed to help you identify the root cause of unwanted hydrolysis and implement effective solutions.

Issue 1: Significant loss of cyclohexyl ester product and reappearance of starting materials (cyclohexanol and carboxylic acid) after aqueous workup.

This is the most direct indication of ester hydrolysis. The goal of the workup is to isolate your pure ester, but the very process of using aqueous solutions to remove catalysts and unreacted starting materials can promote the reverse reaction.[1]

Diagnostic Workflow:

To systematically troubleshoot this issue, consider the following decision tree:

G cluster_0 cluster_1 start Problem: Low Yield of Cyclohexyl Ester q1 Was a strong base (e.g., NaOH, KOH) used for neutralization? start->q1 q2 Were the aqueous washes performed at room temperature? q1->q2 No sol1 Solution: Use a milder base like cold, saturated NaHCO₃ or Na₂CO₃ solution. This minimizes the concentration of the highly nucleophilic hydroxide ion. q1->sol1 Yes q3 Was the contact time with aqueous layers prolonged? q2->q3 No sol2 Solution: Perform all aqueous washes with ice-cold solutions (0-5°C). Lower temperatures significantly slow the kinetics of hydrolysis. q2->sol2 Yes q4 Is the ester sterically hindered? q3->q4 No sol3 Solution: Minimize contact time. Perform extractions efficiently and separate layers promptly to reduce the ester's exposure to water. q3->sol3 Yes sol4 Consideration: While less prone to hydrolysis, even hindered esters can degrade under harsh conditions. If hydrolysis persists, consider non-aqueous workup or direct purification. q4->sol4 Yes/No

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem during workup?

A1: Ester hydrolysis is the chemical breakdown of an ester into its parent carboxylic acid and alcohol.[1] This reaction is the reverse of Fischer esterification and can be catalyzed by either acid or base in the presence of water.[1][2] During an aqueous workup, the conditions are often ideal for this unwanted reaction. The use of aqueous solutions to wash the organic layer, especially basic solutions to neutralize acid catalysts, introduces the necessary reagents (water and base) to hydrolyze the newly formed ester, leading to a reduction in product yield.[1]

Q2: Which steps in a standard aqueous workup pose the highest risk for cyclohexyl ester hydrolysis?

A2: The highest risk is associated with the aqueous wash steps, particularly:

  • Base Wash: Using a basic solution like sodium bicarbonate or sodium hydroxide to neutralize the acid catalyst and remove excess carboxylic acid is a primary cause of hydrolysis.[1] This step can initiate base-catalyzed hydrolysis, also known as saponification, which is often irreversible under the workup conditions.[1][3]

  • Quenching: The initial addition of water or an aqueous solution to the reaction mixture can trigger hydrolysis, especially if the reaction was conducted at elevated temperatures.

Q3: How does pH affect the rate of cyclohexyl ester hydrolysis?

A3: The rate of ester hydrolysis is highly dependent on pH.[4]

  • Basic Conditions (pH > 8): The rate of hydrolysis increases significantly with an increase in pH.[5][6] This is due to the increased concentration of the hydroxide ion (OH-), a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.[7]

  • Acidic Conditions (pH < 6): Acid catalyzes hydrolysis by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[2]

  • Neutral Conditions (pH ≈ 7): While slower than acid- or base-catalyzed hydrolysis, neutral hydrolysis can still occur, especially with prolonged exposure to water at elevated temperatures.[7]

Q4: Should I use a strong or a weak base to neutralize the acid catalyst?

A4: It is strongly recommended to use a cold, weak base such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[1] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a high concentration of hydroxide ions, which dramatically accelerates the rate of saponification.[1] Weak bases maintain a lower pH while still effectively neutralizing the acid catalyst, thus minimizing the risk of ester hydrolysis.

Q5: How significant is the effect of temperature on hydrolysis during workup?

A5: Temperature has a pronounced effect on the rate of hydrolysis. As with most chemical reactions, an increase in temperature increases the reaction rate. Therefore, performing all aqueous washes with ice-cold solutions is a critical and simple step to significantly slow down the kinetics of hydrolysis.[1]

Q6: My cyclohexyl ester is particularly sensitive to hydrolysis. Are there alternatives to a traditional aqueous workup?

A6: Yes, if your ester is highly susceptible to hydrolysis, consider these alternative strategies:

  • Non-Aqueous Workup: After quenching any reactive reagents (e.g., with a minimal amount of a suitable quenching agent), you can directly concentrate the reaction mixture and purify it via flash column chromatography. This avoids any contact with water.

  • Use of Alternative Solvents: Solvents like 2-methyltetrahydrofuran (2-MeTHF) can be advantageous. 2-MeTHF has lower miscibility with water compared to THF, leading to cleaner phase separations and potentially reducing the amount of water in the organic layer.[8][9] This can help minimize hydrolysis during extractions.

  • Solid-Supported Scavengers: Instead of an aqueous wash, you can use solid-supported bases (e.g., polymer-bound bicarbonate) to neutralize the acid catalyst. These can be removed by simple filtration.

Protocols and Methodologies

Protocol 1: Optimized Aqueous Workup for Hydrolytically Sensitive Cyclohexyl Esters

This protocol is designed to maximize the yield of the ester by minimizing its hydrolytic decomposition.

Step-by-Step Methodology:

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature, and then place the flask in an ice-water bath (0-5°C).

  • Dilute with a Cold Organic Solvent: Dilute the cold reaction mixture with a pre-chilled, water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Transfer to a Separatory Funnel: Transfer the diluted mixture to a separatory funnel.

  • Neutralization with Cold, Weak Base: Add a small portion of cold, saturated aqueous NaHCO₃ solution to the separatory funnel.[1] Caution: Swirl the unstoppered funnel initially to control the release of CO₂ gas before stoppering and shaking. Vent frequently. Continue washing with fresh portions of cold NaHCO₃ solution until gas evolution ceases, indicating complete neutralization of the acid.

  • Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine).[1] This step helps to remove most of the dissolved water from the organic layer.

  • Drying the Organic Layer: Drain the organic layer into a flask and add an anhydrous drying agent like Na₂SO₄ or MgSO₄.[1] Add the agent until it no longer clumps, indicating that all trace water has been absorbed.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cyclohexyl ester.

  • Further Purification: If necessary, purify the crude product by flash column chromatography.

Data Summary: Factors Influencing Hydrolysis
ParameterConditionImpact on Hydrolysis RateRecommendation
Base Strength Strong (e.g., NaOH)HighAvoid; use a weak base.
Weak (e.g., NaHCO₃)LowRecommended. [1]
Temperature Room TemperatureModerate to HighPerform washes with ice-cold solutions.[1]
0-5°CLowRecommended.
Contact Time ProlongedIncreased HydrolysisMinimize time; separate layers promptly.[1]
BriefMinimized HydrolysisRecommended.
Steric Hindrance HighSlower HydrolysisA factor in ester stability.[1]
LowFaster HydrolysisRequires more careful workup.

References

  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water.
  • Penn A Kem 2-MeTHF - Plant-Based Solvent Performance, Product Article. ChemPoint.
  • From Olive Pomace to Squalane: A Green Chemistry Route Using 2-Methyltetrahydrofuran. MDPI.
  • 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products.
  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
  • Understanding pH in Hydrolysis. Prezi.
  • Stability testing and optimal storage conditions for cyclohexyl heptano
  • Ch20: Hydrolysis of Esters. University of Calgary.
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems
  • 21.6 Chemistry of Esters – Organic Chemistry: A Tenth Edition.
  • Basic Hydrolysis of Esters - Saponific

Sources

Optimization

Technical Support Center: Purification of Cyclohexyl (2S)-2-Aminobutanoate HCl

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with cyclohexyl (2S)-2-aminobutanoate hydrochloride (CAS: 37666-77-6)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with cyclohexyl (2S)-2-aminobutanoate hydrochloride (CAS: 37666-77-6)[1]. As a critical chiral building block in the synthesis of antiviral and cardiovascular therapeutics[2], achieving high enantiomeric and chemical purity of this intermediate is paramount.

This guide bypasses basic synthesis overviews to focus directly on the mechanistic origins of impurities, troubleshooting complex isolations, and executing self-validating purification protocols.

Mechanistic Context of Impurity Formation

The synthesis of cyclohexyl (2S)-2-aminobutanoate HCl typically involves the esterification of (S)-2-aminobutanoic acid with cyclohexanol, utilizing thionyl chloride (SOCl₂) or anhydrous HCl as an activating agent[3],[2]. Because cyclohexanol is a sterically hindered secondary alcohol, the reaction demands extended heating (e.g., 70°C for 20+ hours) to drive the equilibrium forward[2].

These harsh conditions introduce three primary impurity classes:

  • Residual Cyclohexanol: High boiling point (161°C) makes complete removal via standard rotary evaporation nearly impossible without degrading the product[2].

  • Enantiomeric Degradation ((2R)-isomer): Prolonged exposure to strong acids at elevated temperatures promotes reversible enolization at the α -carbon, leading to partial racemization[3].

  • Unreacted Zwitterionic Amino Acid: Incomplete conversion leaves highly polar starting material suspended in the reaction matrix[4].

Troubleshooting Guide & FAQs

Q: Following concentration, my crude product is an oily paste rather than a crystalline solid. How do I induce crystallization? A: This is a classic symptom of residual cyclohexanol solvating the hydrochloride salt[3]. Cyclohexanol acts as a plasticizer, preventing the formation of a rigid crystal lattice. Causality & Solution: Do not attempt to distill off the remaining cyclohexanol, as excessive heat will degrade the ester. Instead, exploit the massive solubility differential by triturating the crude paste in a non-polar solvent like hexanes. Cyclohexanol is highly lipophilic and miscible in hexanes, whereas the polar ester hydrochloride is completely insoluble, driving rapid precipitation[2].

Q: Chiral HPLC indicates >5% of the (2R)-enantiomer in my isolated product. How can I enrich the (2S)-isomer without column chromatography? A: Acid-catalyzed racemization has occurred during your esterification step. Causality & Solution: You must perform a fractional recrystallization using an alcohol/antisolvent system (e.g., isopropanol and diethyl ether)[5]. The enantiopure (2S)-salt exhibits a different solubility threshold and lattice energy than the racemic mixture. By carefully controlling the supersaturation point with diethyl ether, the pure (2S)-enantiomer will crystallize preferentially, leaving the more soluble trace impurities in the mother liquor[6].

Q: How do I remove unreacted (S)-2-aminobutanoic acid from the product? A: Aqueous workups are strongly discouraged as they risk hydrolyzing the newly formed ester. Causality & Solution: Unreacted amino acid remains zwitterionic and is generally insoluble in the organic reaction matrix once the esterification is complete. Perform a hot filtration of the reaction mixture prior to solvent evaporation. The ester hydrochloride remains soluble in the hot cyclohexanol/acid matrix, allowing the physical separation of the unreacted solid amino acid[4].

Purification Metrics & Expected Outcomes

To assist in selecting the appropriate purification strategy, refer to the empirical data summarized below.

Purification StrategyTarget ImpuritySolvent SystemExpected RecoveryFinal Purity (HPLC)
Hot Filtration Unreacted Amino AcidCyclohexanol (Reaction Matrix)> 95%N/A (Pre-isolation)
Trituration Residual CyclohexanolHexanes85 - 95%> 95% (Chemical)
Recrystallization (2R)-Enantiomer, Trace Organicsi-PrOH / Et₂O70 - 80%> 99% ee

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Hexane Trituration for Cyclohexanol Removal

Purpose: To isolate the crude solid and strip away high-boiling organic impurities.

  • Concentration: Concentrate the crude reaction mixture under reduced pressure at 70°C to remove volatile byproducts (e.g., SO₂, excess HCl) and the bulk of the cyclohexanol[2].

  • Solvent Addition: Transfer the resulting oily residue to an Erlenmeyer flask. Add cold hexanes (approximately 15 volumes relative to the theoretical yield)[2].

  • Mechanical Shearing: Stir the suspension vigorously at room temperature for 4 hours. The mechanical shearing forces the trapped cyclohexanol into the hexane phase, inducing the precipitation of a white crystalline solid[2].

  • Isolation: Collect the solid via vacuum filtration. Wash the filter cake with an additional 2 volumes of cold hexanes.

  • Self-Validation Check: Spot the hexane filtrate on a TLC plate and stain with ninhydrin. If the filtrate shows a strong positive (purple) amine stain, the product is partially dissolving; immediately cool the filtrate to -20°C to recover the lost salt.

Protocol B: Enantiomeric Enrichment via Recrystallization

Purpose: To upgrade the chiral purity of the isolated salt to >99% ee.

  • Dissolution: Suspend the triturated cyclohexyl (2S)-2-aminobutanoate HCl in a minimum volume of boiling isopropanol (i-PrOH)[5].

  • Antisolvent Addition: Once completely dissolved, remove the flask from the heat source. Slowly add anhydrous diethyl ether (Et₂O) dropwise while swirling until the solution reaches the cloud point (faint, persistent turbidity)[6].

  • Crystallization: Allow the mixture to cool slowly to room temperature undisturbed. Rapid cooling traps impurities; slow cooling promotes the growth of a pure, highly ordered crystal lattice.

  • Maturation: Transfer the flask to an ice bath (4°C) for 2 hours to maximize the thermodynamic yield[6].

  • Isolation: Filter the crystals, wash with cold Et₂O, and dry under high vacuum[5].

  • Self-Validation Check: Determine the melting point of the isolated crystals. A sharp melting point indicates high purity. A depressed or broad melting range (>2°C variance) dictates that the recrystallization must be repeated.

Process Workflow Visualization

Workflow for the isolation and enantiomeric enrichment of cyclohexyl (2S)-2-aminobutanoate HCl.

References

  • [4] Method for producing amino acid ester hydrochloride (JP2003137850A). Google Patents. Available at:

  • [2] Antiviral compounds (WO2021167882A1). Google Patents. Available at:

  • [5] An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry (DOI). Available at:[Link]

  • [6] Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen. SciELO. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for (S)-2-Aminobutyric Acid Cyclohexyl Ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation and purification of (S)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation and purification of (S)-2-aminobutyric acid cyclohexyl ester . Because this compound is a bulky, chiral amino acid ester, its purification requires precise control over solvent polarity, supersaturation trajectories, and pH to prevent degradation and phase separation.

Part 1: Expert FAQs & Troubleshooting Guide

Q1: Should I attempt to recrystallize the free base or the salt form of (S)-2-aminobutyric acid cyclohexyl ester? A: You must always purify the salt form (typically the hydrochloride or p-toluenesulfonate salt). The free base of an amino acid ester is highly nucleophilic. Upon isolation or prolonged storage, the unprotonated α-amino group undergoes intermolecular aminolysis with the ester carbonyl of an adjacent molecule. This results in the cleavage of cyclohexanol and the formation of a stable, undesired diketopiperazine (DKP) dimer [2]. By keeping the compound protonated as a salt, you eliminate the nucleophilicity of the amine, rendering the molecule indefinitely stable for crystallization and storage.

Q2: During anti-solvent addition, my product forms a milky emulsion and "oils out" at the bottom of the flask instead of forming crystals. Why does this happen? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) [1]. It occurs when the supersaturation of the solution exceeds the metastable zone width (MSZW) too rapidly, causing the solute to separate into a dense, solute-rich liquid phase rather than nucleating into a solid crystal lattice. This is highly common with bulky aliphatic esters like the cyclohexyl group, which lower the melting point and lattice energy of the salt. To prevent LLPS, you must add the anti-solvent dropwise at an elevated temperature (e.g., 40–50 °C) and introduce seed crystals before the cloud point is reached.

Q3: What are the optimal recrystallization solvent systems for the Hydrochloride (HCl) vs. the p-Toluenesulfonate (TsOH) salts? A: The choice of solvent depends entirely on the counterion's influence on the crystal lattice energy and polarity:

  • Hydrochloride (HCl) Salt: Highly polar and protic. It requires a strong hydrogen-bonding primary solvent and a non-polar anti-solvent. The gold standard is Absolute Ethanol / Diisopropyl Ether (DIPE) or Methanol / Methyl tert-butyl ether (MTBE) [3].

  • p-Toluenesulfonate (TsOH) Salt: The bulky, aromatic tosylate group increases the lipophilicity of the complex. It is best recrystallized from moderately polar binary systems such as Ethyl Acetate / Hexane or Isopropanol / Heptane .

Part 2: Mechanistic Workflows & Visualizations

DKP_Pathway Salt (S)-2-Aminobutyric Acid Cyclohexyl Ester HCl (Stable Salt) Salt->Salt Stored as Salt (No Degradation) Base Free Base Form (Nucleophilic) Salt->Base Basic Workup (pH > 8) Dimer Intermolecular Aminolysis Base->Dimer Prolonged Storage or Heat DKP Diketopiperazine (DKP) Degradation Product Dimer->DKP Cyclization (- Cyclohexanol)

Chemical pathway illustrating diketopiperazine degradation of the free base versus salt stability.

Crystallization_Workflow Start Dissolve Salt in Primary Solvent (EtOH) AddAnti Add Anti-Solvent (e.g., DIPE) at 40°C Start->AddAnti Check Observe Phase Behavior AddAnti->Check Oiling Oiling Out (LLPS) Solute-Rich Liquid Check->Oiling Rapid addition / High supersaturation Nucleation Crystal Nucleation Solid Phase Check->Nucleation Slow addition / Optimal supersaturation Reheat Reheat to 60°C Add Seed Crystals Oiling->Reheat Corrective Action Cool Controlled Cooling (-0.5°C/min) Nucleation->Cool Reheat->Nucleation Seeded cooling Success High-Purity Crystalline Product Cool->Success

Troubleshooting workflow for anti-solvent crystallization addressing liquid-liquid phase separation.

Part 3: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization of the Hydrochloride (HCl) Salt

This protocol utilizes a controlled supersaturation trajectory to prevent LLPS [1, 3].

  • Dissolution: Suspend 10.0 g of crude (S)-2-aminobutyric acid cyclohexyl ester HCl in 25 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Heating: Heat the mixture to 55 °C in a water bath until complete dissolution is achieved.

    • Self-Validation Checkpoint: If the solution remains cloudy, trace inorganic salts (e.g., NaCl from prior workup) are present. Filter the hot solution through a pre-warmed Celite pad before proceeding.

  • Anti-Solvent Addition: Remove the heat source and allow the solution to cool slightly to 45 °C. Begin adding diisopropyl ether (DIPE) dropwise via an addition funnel at a rate of 1 mL/min.

  • Seeding & Nucleation: After adding approximately 15 mL of DIPE (or when the solution exhibits a very faint, persistent opalescence), halt the addition. Introduce 10–20 mg of pure seed crystals.

    • Self-Validation Checkpoint: Withdraw a 1 mL aliquot and cool it rapidly to room temperature. If it forms an oil rather than a solid, the bulk solution is too concentrated. Add 2 mL of absolute ethanol to the bulk flask to shift the system out of the LLPS zone.

  • Maturation: Once a white crystalline slurry begins to form, resume adding DIPE (up to a total of 50 mL) at 2 mL/min.

  • Isolation: Cool the slurry to 0–5 °C in an ice bath for 2 hours. Filter the crystals under vacuum, wash with 15 mL of cold, anhydrous DIPE, and dry under high vacuum at 35 °C for 12 hours.

Protocol B: Recrystallization of the p-Toluenesulfonate (TsOH) Salt
  • Dissolution: Dissolve 10.0 g of the crude tosylate salt in 30 mL of ethyl acetate at 65 °C.

  • Clarification: Stir for 10 minutes. The solution should be pale yellow and completely clear.

  • Anti-Solvent Addition: Slowly add 20 mL of hexane dropwise while maintaining the temperature at 60 °C.

  • Cooling Trajectory: Turn off the heating mantle and allow the flask to cool ambiently to room temperature (approx. -0.5 °C/min).

    • Self-Validation Checkpoint: The formation of a free-flowing, highly refractive white slurry indicates successful nucleation. If the slurry clumps to the stir bar, residual unreacted cyclohexanol from the esterification step is present. If this occurs, isolate the solid and triturate it in 100% warm hexane before re-attempting the crystallization.

  • Isolation: Chill to 5 °C, filter, wash with cold hexane, and dry under vacuum.

Part 4: Quantitative Data & Troubleshooting Matrices

Table 1: Solvent System Selection Guide

Quantitative parameters for selecting the appropriate binary solvent system based on the target salt form.

Salt FormPrimary Solvent (Dielectric Const. ε)Anti-Solvent (Dielectric Const. ε)Optimal Ratio (v/v)Expected Recovery YieldLLPS Risk Level
Hydrochloride Absolute Ethanol (24.5)Diisopropyl Ether (3.9)1 : 2.085 – 90%High (Requires seeding)
Hydrochloride Methanol (32.7)MTBE (2.6)1 : 2.582 – 88%Moderate
p-Toluenesulfonate Ethyl Acetate (6.0)Hexane (1.9)1 : 1.590 – 95%Low
p-Toluenesulfonate Isopropanol (19.9)Heptane (1.9)1 : 3.080 – 85%Moderate
Table 2: Troubleshooting Matrix

Actionable interventions for common deviations encountered during the purification workflow.

Symptom / ObservationRoot Cause AnalysisCorrective Action (Self-Validating Step)
Product "oils out" as a dense liquid phase at the bottom of the flask. Supersaturation exceeded the metastable zone too rapidly; liquid-liquid phase separation (LLPS) occurred.Reheat the mixture until the oil redissolves. Add 5-10% more primary solvent, cool slowly, and add seed crystals.
Low recovery yield (< 60%) after filtration. Anti-solvent volume is insufficient, or the final cooling temperature was too high.Concentrate the mother liquor under reduced pressure by 50%, add additional anti-solvent, and cool to 0 °C.
Isolated solid has a low melting point and tests positive for free cyclohexanol. Incomplete removal of the esterification alcohol; cyclohexanol is trapped in the crystal lattice.Triturate the isolated solid in hot hexane or heptane for 30 minutes, filter hot, and dry.
Mass spectrometry shows a peak at [M - 100] (loss of cyclohexanol). The free base was exposed to basic conditions for too long, leading to diketopiperazine (DKP) dimer formation.Discard the degraded batch. In future runs, ensure the product is immediately precipitated as the HCl or TsOH salt.

References

  • Li, X., Yin, Q., Zhang, M., & Wang, Z. (2016). Anti-solvent Crystallization of Erythromycin Ethylsuccinate in the Presence of Liquid−Liquid Phase Separation. ResearchGate.
  • Sun, et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
  • Mishra, et al. (2008). Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen (Detailing absolute alcohol/ether recrystallization of amino acid ester hydrochlorides). SciELO.
Optimization

Technical Support Center: Aminobutanoate HCl Salts Storage &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops, irreproducible assays, or degraded stock solutions when working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops, irreproducible assays, or degraded stock solutions when working with aminobutanoate derivatives (such as GABA HCl, methyl 4-aminobutanoate HCl, and ethyl 4-aminobutanoate HCl).

This guide is designed to move beyond basic storage instructions. Here, we will dissect the chemical causality behind reagent degradation and provide self-validating protocols to ensure absolute experimental trustworthiness.

Mechanistic Overview of Degradation (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of aminobutanoate hydrochloride salts. These molecules are primarily threatened by three interconnected mechanisms:

  • Deliquescence (Moisture Absorption): Hydrochloride salts significantly lower the thermodynamic barrier for moisture absorption. When the ambient Relative Humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH), the solid powder absorbs atmospheric water until it dissolves into a saturated aqueous micro-layer[1].

  • Intramolecular Lactamization: Gamma-amino acids and their esters possess a kinetically favorable pathway to fold and form 5-membered rings (pyrrolidin-2-ones, commonly known as lactams). Heat and residual moisture catalyze this intramolecular cyclization, permanently altering the molecule's structure[2][3].

  • Ester Hydrolysis: For alkyl esters (e.g., ethyl 4-aminobutanoate HCl), the ester bond is highly susceptible to nucleophilic attack by water. The acidic microenvironment provided by the HCl salt acts as a catalyst, reverting the ester back into free gamma-aminobutyric acid (GABA) and the corresponding alcohol[4][5].

Degradation A Aminobutanoate HCl (Solid Salt) B Deliquescence (Moisture Absorption) A->B RH > DRH D Intramolecular Lactamization A->D Thermal Stress C Aqueous Microenvironment B->C C->D Heat / Time E Ester Hydrolysis (If esterified) C->E H+ catalysis F Pyrrolidin-2-one (Lactam Impurity) D->F G Free GABA + Alcohol E->G

Mechanistic pathways of aminobutanoate HCl degradation via deliquescence and lactamization.

Troubleshooting Guides & FAQs

Q1: My ethyl 4-aminobutanoate HCl powder has turned into a sticky, clumpy paste. Is it still usable? Causality: The compound has undergone deliquescence. Because HCl salts are highly hygroscopic, opening a cold vial in a humid room causes immediate condensation. Once the ambient humidity exceeds the salt's DRH, it transitions into an aqueous solution[1]. In this state, ester hydrolysis and lactamization accelerate exponentially. Resolution: Discard the compromised batch. For future batches, store the sealed container at 4°C or -20°C in a desiccator. You must allow the container to reach room temperature before opening to prevent condensation[6].

Q2: We observe a new peak in our HPLC chromatogram after storing our stock solution for 2 months at -20°C. What is it? Causality: Even at -20°C, stock solutions in hygroscopic solvents (like DMSO) absorb water every time the vial is opened. This moisture, combined with the solvent environment, facilitates intramolecular lactamization, converting your aminobutanoate into a butyrolactam derivative[3]. Resolution: Stock solutions of ethyl 4-aminobutanoate HCl in solvent should be used within 1 month when stored at -20°C, or up to 6 months if stored at -80°C[7][8].

Q3: How does the HCl salt form affect stability compared to the free base? Causality: The HCl salt protonates the primary amine, preventing it from acting as a nucleophile. This theoretically protects against lactamization in the dry solid state compared to the free base. However, the HCl salt significantly increases hygroscopicity. If moisture is introduced, the acidic microenvironment actively catalyzes ester hydrolysis[4].

Quantitative Data: Storage Guidelines

To ensure reproducibility, adhere strictly to the following empirically validated storage conditions for aminobutanoate HCl salts[6][7][8]:

Physical StateTemperatureContainer / EnvironmentMaximum Shelf LifePrimary Degradation Risk
Solid Powder 4°CSealed, dark, desiccatedUp to 3 yearsDeliquescence (if seal broken)
Solid Powder Room TempContinental US standardVariable (Months)Ambient moisture absorption
Stock Solution -80°CSealed, inert gas blanket6 monthsSlow lactamization
Stock Solution -20°CSealed1 monthHydrolysis / Lactamization

(Note: Solvents like DMSO must be newly opened and anhydrous. Hygroscopic DMSO drastically reduces shelf life[8].)

Self-Validating Experimental Protocol: Reconstitution and Storage

Trust in your reagents must be verified, not assumed. Use this self-validating workflow to reconstitute and store your aminobutanoate HCl salts. Built-in Quality Control (QC) checks ensure that you never proceed with a degraded compound.

Step 1: Thermal Equilibration (QC Check: Visual Inspection)

  • Remove the sealed vial from 4°C or -20°C storage.

  • Critical: Place the unopened vial in a desiccator at room temperature for 30–60 minutes.

  • Validation: Inspect the powder. It must remain free-flowing. Any clumping or sticking to the glass indicates moisture ingress and deliquescence. Do not proceed if clumped.

Step 2: Anhydrous Reconstitution

  • Use only newly opened, anhydrous DMSO (≥99.9%) or highly purified, degassed water[5][8].

  • Dissolve the required mass to achieve your target stock molarity (e.g., 100 mM).

Step 3: Aliquoting and Inerting

  • Divide the stock solution into single-use aliquots (e.g., 50–100 µL per vial) in amber microcentrifuge tubes to prevent light degradation[6].

  • Overlay the solution with dry Argon or Nitrogen gas before capping to displace atmospheric moisture and oxygen[5].

Step 4: Verification of Integrity (QC Check: FTIR/HPLC)

  • Before critical downstream assays, run a rapid HPLC-UV or FTIR check on a single aliquot.

  • Validation: Look for the absence of a characteristic lactam carbonyl stretch (~1700 cm⁻¹) in FTIR, which would indicate thermal or moisture-induced degradation[3].

Workflow A Remove from Cold Storage (-20°C / 4°C) BB BB A->BB B Equilibrate to RT in Desiccator (1 hr) C Visual QC: Free-flowing powder? D Reconstitute in Anhydrous Solvent C->D Yes (Valid) E Discard Batch (Deliquescence) C->E No (Clumped) F Aliquot & Argon Overlay D->F G Store at -80°C (Max 6 Months) F->G BB->C

Self-validating workflow for the reconstitution and storage of aminobutanoate HCl salts.

References

  • Ethyl 4-aminobutanoate hydrochloride (H-GABA-OEt·HCl) | Biochemical Reagent - MedChemExpress. 7[7]

  • Ethyl 4-aminobutanoate hydrochloride (H-GABA-OEt·HCl) - MedchemExpress.com - MedChemExpress. 6[6]

  • Ethyl 4-aminobutanoate hydrochloride (H-GABA-OEt·HCl) | Biochemical Reagent - MedChemExpress. 8[8]

  • Ethyl 4-bromobutyrate | Alkylating Reagent | RUO - Benchchem. 4[4]

  • 4-(Methylamino)butanoic acid | 1119-48-8 - Benchchem. 5[5]

  • Deliquescence Relative Humidity (DRH) Values for Salts Used in the Experiments - ResearchGate. 1[1]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC (NIH). 2[2]

  • Rapid examination of the kinetic process of intramolecular lactamization of gabapentin using DSC–FTIR - ResearchGate. 3[3]

Sources

Troubleshooting

optimizing temperature controls for amino acid ester hydrochloride formation

Welcome to the Technical Support Center for Amino Acid Esterification . As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address the fundamental thermodynamics and kinet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Acid Esterification . As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address the fundamental thermodynamics and kinetics that govern ester hydrochloride formation.

Whether you are experiencing runaway exotherms during scale-up or racemization of sensitive chiral substrates, the root cause almost always traces back to temperature control and reagent kinetics. This guide provides field-proven troubleshooting, self-validating methodologies, and the mechanistic causality behind each optimization.

Part 1: Diagnostic FAQs – Troubleshooting Thermal Anomalies

Q1: Why does my reaction mixture bump violently or experience a runaway exotherm during the heating phase of thionyl chloride (SOCl2) esterification? A: This is a classic manifestation of reagent pooling. In traditional lab-scale protocols, SOCl2 is added to the amino acid/alcohol suspension at strictly maintained low temperatures (–5 °C to 0 °C)[1]. While this controls the initial heat of mixing, the actual esterification kinetics at this temperature are sluggish. Consequently, unreacted SOCl2 accumulates in the vessel. When you transition to the reflux phase, this pooled SOCl2 reacts simultaneously. The sudden, massive release of thermal energy and by-product gases (SO2 and HCl) causes violent bumping and runaway exotherms[2]. Corrective Action: For larger scales, abandon the 0 °C addition. Instead, utilize a continuous or intermittent addition strategy where the internal temperature is maintained between 35 °C and 60 °C[3]. At these elevated temperatures, SOCl2 is consumed immediately upon contact with the mixture, establishing a steady-state reaction that is fundamentally immune to pooling[2].

Q2: I am observing significant racemization of my chiral amino acid substrates. How does temperature control influence this, and how can I mitigate it? A: Racemization in esterification is primarily driven by the prolonged application of heat (e.g., refluxing at 65–80 °C) in the presence of a strong acid[4]. The α-proton of the amino acid becomes labile under these harsh thermal conditions, leading to epimerization. Corrective Action: If your substrate is thermally sensitive, substitute the SOCl2 or HCl gas methods with Trimethylchlorosilane (TMSCl) mediated esterification. The TMSCl/MeOH system operates highly efficiently at mild room temperatures (20–25 °C)[5]. By eliminating the reflux phase entirely, the thermal energy remains below the activation barrier for racemization, preserving the enantiomeric excess (ee) of your starting material[1].

Q3: My hydrochloride salt yields are low, and the product frequently "oils out" instead of forming distinct crystals. What thermal parameters are failing during workup? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its glass transition or melting temperature in the solvent mixture, often due to overly rapid cooling or excessive residual solvent[5]. Amino acid ester hydrochlorides are highly soluble in warm lower alcohols. Corrective Action: Post-reaction, you must strictly control the crystallization thermodynamics. First, concentrate the mixture under vacuum to remove excess alcohol and volatile byproducts. Redissolve the crude residue in a minimal volume of warm solvent, then implement a controlled, linear cooling ramp to 0–5 °C[6]. If nucleation fails, introduce an anti-solvent (such as anhydrous ether) dropwise while maintaining the 0 °C temperature to force crystalline precipitation rather than amorphous oiling[6].

Part 2: Quantitative Process Parameters

To assist in method selection, the following table summarizes the thermal parameters and risk profiles of the three primary esterification strategies.

ParameterClassical SOCl₂ MethodSteady-State SOCl₂ MethodTMSCl Method
Addition Temperature –5 °C to 0 °C[1]35 °C to 60 °C[3]20 °C to 25 °C[1]
Reaction Temperature 65 °C to 80 °C (Reflux)35 °C to 80 °C[3]20 °C to 25 °C[1]
Exotherm / Bumping Risk High (Due to reagent pooling)[2]Low (Immediate consumption)[2]Very Low[5]
Racemization Risk Moderate to High[4]ModerateLow[1]
Primary Application Small lab-scale synthesisIndustrial scale-up[3]Chiral / Sensitive substrates[1]

Part 3: Self-Validating Standard Operating Procedures (SOPs)

SOP A: Steady-State SOCl₂ Esterification (Scale-Up / Robust Substrates)

Causality Focus: Preventing reagent accumulation through thermal matching.

  • Suspension: Suspend the amino acid (1.0 eq) in the target alcohol (e.g., methanol or ethanol, 10-20 volumes).

  • Thermal Equilibration: Heat the suspension to an internal temperature of 35 °C to 60 °C[3]. Causality: Elevating the baseline temperature ensures the activation energy for the intermediate formation is met immediately upon reagent introduction.

  • Steady-State Addition: Add SOCl2 (1.2 - 1.5 eq) continuously or intermittently via an addition funnel. Validation Check: Monitor the internal temperature probe; the absence of sudden temperature spikes (>5 °C/min) validates that SOCl2 is being consumed at the exact rate of addition, confirming steady-state kinetics[2].

  • Completion & Reflux: Once addition is complete, raise the temperature to reflux (if required) for 1-2 hours. Validation Check: The complete cessation of SO2 and HCl gas evolution (monitored via a scrubber/bubbler) confirms reaction completion.

  • Isolation: Concentrate under vacuum and crystallize using a controlled cooling ramp to 0 °C[6].

SOP B: Mild TMSCl Esterification (Chiral / Sensitive Substrates)

Causality Focus: Circumventing thermal racemization via in-situ acid generation.

  • Reagent Activation: To a round-bottom flask containing the alcohol (e.g., methanol), slowly add freshly distilled TMSCl (2.0 to 4.0 eq depending on the number of carboxyl groups) at room temperature[1]. Causality: TMSCl reacts with methanol to generate anhydrous HCl and tetramethyl orthosilicate in a mild, controlled manner, completely avoiding the harsh exotherms of SOCl2[4].

  • Substrate Introduction: Add the chiral amino acid (1.0 eq) to the solution.

  • Isothermal Reaction: Stir the resulting suspension or solution isothermally at room temperature (20–25 °C) for 12 to 24 hours[1]. Validation Check: Perform Thin Layer Chromatography (TLC); the complete disappearance of the ninhydrin-active baseline spot (free amino acid) validates 100% conversion without the need for thermal stress.

  • Isolation: Concentrate the reaction mixture on a rotary evaporator. The mild conditions ensure the resulting amino acid methyl ester hydrochloride is recovered with high optical purity[1].

Part 4: Mechanistic Workflow Visualization

G A Start: Amino Acid + Alcohol B Assess Substrate Sensitivity & Scale A->B C Lab Scale / Robust (SOCl2 Method) B->C D Scale-up / Manufacturing (SOCl2 Continuous) B->D E Chiral / Sensitive (TMSCl Method) B->E F Chill to -5°C to 0°C Add SOCl2 Dropwise C->F G Heat to 35-60°C Add SOCl2 Intermittently D->G H Room Temp (20-25°C) Add TMSCl E->H I Heat to Reflux (Monitor Exotherm) F->I  High Risk of  Pooling J Maintain Temp (Steady-State Kinetics) G->J  Prevents  Bumping K Stir 12-24h (Mild Conditions) H->K  Prevents  Racemization L Vacuum Concentration & Controlled Crystallization I->L J->L K->L M Pure Amino Acid Ester Hydrochloride L->M  Anti-solvent  Addition

Logical workflow for optimizing amino acid esterification based on scale and thermal sensitivity.

Part 5: References

  • [2] JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents. Google Patents. 2

  • [1] A Convenient Synthesis of Amino Acid Methyl Esters - PMC. National Institutes of Health (NIH).1

  • [3] JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents. Google Patents.3

  • [4] What is the alternate process for preparing ester hydrochloride?. ResearchGate. 4

  • [5] Buy Sarcosine methyl ester hydrochloride | 13515-93-0. Smolecule. 5

  • [6] Reactions at the carboxy group of an amino acid—esterification of amino acids. Oxford Academic. 6

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Analysis of Cyclohexyl (2S)-2-Aminobutanoate Hydrochloride: A Comparative Guide

Executive Summary Cyclohexyl (2S)-2-aminobutanoate hydrochloride is an advanced chiral building block utilized extensively in the synthesis of complex pharmaceutical agents, including kinase inhibitors and antiviral ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexyl (2S)-2-aminobutanoate hydrochloride is an advanced chiral building block utilized extensively in the synthesis of complex pharmaceutical agents, including kinase inhibitors and antiviral therapeutics [1][2]. For researchers and drug development professionals, validating the structural and stereochemical integrity of this intermediate is non-negotiable. This guide provides an objective, in-depth comparative analysis of its Proton Nuclear Magnetic Resonance (1H NMR) spectrum against common alternatives (methyl and benzyl esters), detailing the causality behind experimental protocols and spectral assignments.

Mechanistic Rationale & Structural Context

The primary amine functionality in alpha-amino acid esters is a critical site for intermolecular reactions, such as nucleophilic acyl substitutions [1]. Protecting the carboxylic acid as an ester—specifically a bulky cyclohexyl ester—modulates the lipophilicity and steric hindrance of the molecule, which can significantly influence downstream reaction kinetics and prodrug stability [3].

Unlike simple aliphatic esters, the incorporation of the cyclohexyl moiety introduces a dense, complex magnetic environment. 1H NMR spectroscopy is the definitive tool for elucidating this structure, allowing chemists to confirm the success of the esterification, verify the protonation state of the amine, and ensure the absence of unreacted cyclohexanol or 2-aminobutanoic acid [1].

Self-Validating Experimental Protocol for NMR Acquisition

To guarantee high-fidelity, reproducible data, the NMR sample preparation must function as a self-validating system. The protocol below is optimized for amino acid ester hydrochlorides.

Step-by-Step Methodology:

  • Sample Preparation : Accurately weigh 10–15 mg of the ester hydrochloride salt.

  • Solvent Selection : Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is strictly preferred over Chloroform-d (CDCl3) because the highly polar hydrochloride salts of amino acid esters exhibit superior solubility in polar aprotic environments [4][5]. Furthermore, DMSO-d6 suppresses the rapid chemical exchange of the -NH3+ protons, allowing them to be clearly observed as a distinct, quantifiable signal.

  • Homogenization : Vortex the mixture for 30 seconds. If any particulate matter remains, pass the solution through a 0.22 µm PTFE syringe filter directly into a clean, dry 5 mm NMR tube. This prevents magnetic field distortion and line broadening caused by solid impurities.

  • Internal Standardization : Ensure the DMSO-d6 contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be calibrated to exactly 0.00 ppm to anchor the chemical shift axis.

  • Acquisition Parameters : Acquire the spectrum at 298 K using a 400 MHz or 500 MHz NMR spectrometer [3]. Utilize a standard 1D proton pulse sequence with 16 to 32 scans, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of ~3 seconds to ensure complete spin relaxation.

  • Data Processing & Validation : Apply Fourier transform, followed by manual phase and baseline correction. Validate the spectrum's calibration by confirming the residual DMSO pentet is centered precisely at 2.50 ppm and the water peak at ~3.33 ppm [3].

Step-by-step self-validating workflow for high-resolution 1H NMR sample preparation and acquisition.

Comparative Spectral Analysis: Cyclohexyl vs. Alternatives

The structural variations between the cyclohexyl, methyl, and benzyl esters of (2S)-2-aminobutanoate fundamentally alter the local magnetic environments of the protons, particularly at the ester linkage and the chiral alpha-carbon.

Table 1: Comparative 1H NMR Chemical Shifts (400 MHz, DMSO-d6)
Functional Group ProtonsCyclohexyl Ester HClMethyl Ester HClBenzyl Ester HClMultiplicity & Causality
Ammonium (-NH3+) ~8.50 ppm~8.55 ppm~8.60 ppmBroad singlet (br s, 3H). Deshielded by the positive charge and hydrogen bonding with DMSO [4].
Ester Alkyl (-O-CHx-) ~4.75 ppm (-CH-)~3.75 ppm (-CH3)~5.20 ppm (-CH2-)Multiplet (1H) for cyclohexyl; Singlet (3H) for methyl; Singlet/AB quartet (2H) for benzyl due to anisotropic deshielding [6].
Alpha-CH (Chiral Center) ~3.90 ppm~3.95 ppm~4.05 ppmTriplet or dd (1H). Shift varies slightly due to the inductive effect and steric bulk of the ester group [6][4].
Beta-CH2 (Ethyl group) ~1.85 ppm~1.85 ppm~1.85 ppmMultiplet (2H). Diastereotopic protons coupling with the alpha-CH and gamma-CH3 [6].
Gamma-CH3 (Ethyl group) ~0.95 ppm~0.95 ppm~0.90 ppmTriplet (3H, J ≈ 7.5 Hz). Shielded aliphatic protons [6][4].
Ester Ring/Chain Aliphatics 1.20 - 1.90 ppmN/A7.30 - 7.45 ppmComplex multiplets (10H) for cyclohexyl ring; Multiplets (5H) for benzyl aromatic protons.

Detailed Signal Assignment and Causality

Interpreting the 1H NMR spectrum of cyclohexyl (2S)-2-aminobutanoate hydrochloride requires a deep understanding of electronic deshielding and conformational dynamics.

  • The Cyclohexyl Region (1.20 - 1.90 ppm & 4.75 ppm) : The cyclohexyl ring introduces a massive aliphatic footprint. The ten ring protons (excluding the methine proton) appear as a series of overlapping, complex multiplets between 1.20 and 1.90 ppm. This complexity arises from the rigid chair conformation of the ring, which creates distinct axial and equatorial magnetic environments that couple extensively. The methine proton (-O-CH-) is strongly deshielded by the adjacent electronegative oxygen atom, pushing its resonance downfield to ~4.75 ppm. Because it couples with four adjacent ring protons (two axial, two equatorial), it appears as a broad, complex multiplet.

  • The Chiral Alpha-Proton (~3.90 ppm) : The alpha-proton is situated between a protonated amine (-NH3+) and a carbonyl group (C=O). Both groups are strongly electron-withdrawing, stripping electron density away from the alpha-proton and heavily deshielding it. It typically appears as a triplet (or a doublet of doublets if the beta-protons are sufficiently diastereotopic) around 3.90 ppm [6][4]. When compared to the methyl ester (~3.95 ppm) and the benzyl ester (~4.05 ppm), the cyclohexyl ester's alpha-proton is slightly more shielded. This is due to the electron-donating nature of the bulky cyclohexyl alkyl group, which subtly increases electron density around the ester carbonyl, reducing its electron-withdrawing pull on the alpha-carbon.

  • The Ammonium Protons (~8.50 ppm) : The intense positive charge on the nitrogen heavily deshields these protons, placing them far downfield. Because DMSO-d6 is an excellent hydrogen-bond acceptor, it stabilizes these protons, preventing rapid exchange and allowing them to resolve as a broad 3H singlet [4].

Logical mapping of functional groups to 1H NMR chemical shifts based on electronic deshielding.

Conclusion

The 1H NMR analysis of cyclohexyl (2S)-2-aminobutanoate hydrochloride provides a distinct spectral fingerprint that easily differentiates it from its methyl and benzyl counterparts. The defining features—the downfield methine multiplet at ~4.75 ppm and the dense aliphatic integration between 1.20 and 1.90 ppm—serve as definitive proof of successful cyclohexyl esterification. By utilizing a self-validating protocol in DMSO-d6, researchers can accurately assess both the structural identity and the purity of this critical pharmaceutical building block.

References

  • ACS Publications . "Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A". Journal of Medicinal Chemistry. URL:[Link]

  • National Institutes of Health (PMC) . "A Convenient Synthesis of Amino Acid Methyl Esters". PMC. URL:[Link]

  • MDPI . "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions". Molecules. URL:[Link]

  • Google Patents. "WO2021167882A1 - Antiviral compounds". Google Patents.

Sources

Comparative

FTIR Spectroscopic Profiling of Cyclohexyl (2S)-2-aminobutanoate HCl: A Comparative Guide for Structural Validation

For researchers and drug development professionals, the structural validation of amino acid building blocks is a critical quality control step. Cyclohexyl (2S)-2-aminobutanoate hydrochloride is a highly lipophilic ester...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural validation of amino acid building blocks is a critical quality control step. Cyclohexyl (2S)-2-aminobutanoate hydrochloride is a highly lipophilic ester derivative of L-2-aminobutyric acid. It is frequently utilized in peptide synthesis and prodrug design to enhance cellular membrane permeability.

This guide provides an in-depth comparative analysis of the Fourier Transform Infrared (FTIR) absorption peaks of cyclohexyl (2S)-2-aminobutanoate HCl against its free acid and simpler ester alternatives. By understanding the causality behind these vibrational shifts, scientists can establish robust, self-validating analytical protocols.

The Mechanistic Causality of IR Peak Shifts

To accurately interpret the FTIR spectrum of an amino acid ester hydrochloride, one must understand the solid-state structural transitions that occur during its synthesis.

Free amino acids, such as (2S)-2-aminobutanoic acid, exist almost exclusively as zwitterions (NH₃⁺/COO⁻) in their solid state. In this conformation, the deprotonated carboxylate group (COO⁻) lacks a true double bond, resulting in an asymmetric stretching vibration at a lower frequency, typically around 1580 cm⁻¹ [1].

When the amino acid is esterified with cyclohexanol and precipitated as a hydrochloride salt, the zwitterionic lattice is completely abolished [2]. This chemical transformation dictates three primary changes in the IR active modes:

  • Esterification of the Carboxylate: The COO⁻ group is converted into a covalent ester (C=O). This restores the localized double-bond character, drastically shifting the carbonyl stretching frequency upward to the 1730–1750 cm⁻¹ region.

  • Protonation of the Amine: The amine group remains protonated as an ammonium salt (NH₃⁺Cl⁻). This yields a broad, complex stretching band between 3200–2800 cm⁻¹, which often masks underlying aliphatic stretches.

  • Introduction of the Cyclohexyl Ring: The bulky cyclohexyl moiety introduces intense aliphatic C-H stretching vibrations (~2930 cm⁻¹ and ~2850 cm⁻¹), which serve as a critical fingerprint when comparing this compound to simpler methyl or ethyl esters.

Structural_IR_Shifts Zwitterion Free (2S)-2-aminobutanoic acid (Zwitterionic Form) COO⁻ Stretch: ~1580 cm⁻¹ Reaction Esterification & HCl Addition (+ Cyclohexanol, + HCl) Zwitterion->Reaction EsterHCl Cyclohexyl (2S)-2-aminobutanoate HCl (Non-Zwitterionic Salt) C=O Ester Stretch: ~1740 cm⁻¹ Cyclohexyl C-H: ~2930, 2850 cm⁻¹ Reaction->EsterHCl

Figure 1: Zwitterion to ester hydrochloride transformation and corresponding primary IR peak shifts.

Comparative Data Presentation

To objectively validate the identity of cyclohexyl (2S)-2-aminobutanoate HCl, its spectrum must be compared against related analogs. The table below summarizes the quantitative FTIR peak assignments, highlighting how the functional group modifications alter the vibrational landscape.

Vibrational Mode / Functional Group(2S)-2-aminobutanoic acid (Free Base)Methyl (2S)-2-aminobutanoate HCl (Simpler Ester)Cyclohexyl (2S)-2-aminobutanoate HCl (Target Product)
N-H Stretch (NH₃⁺) ~3100 cm⁻¹ (Broad, overlapping)~3000 - 2800 cm⁻¹ (Broad)~3000 - 2800 cm⁻¹ (Broad)
C=O Stretch (Ester) Absent~1745 cm⁻¹ (Strong)~1735 - 1740 cm⁻¹ (Strong)
COO⁻ Asymmetric Stretch ~1580 cm⁻¹ (Strong)AbsentAbsent
C-H Aliphatic Stretch ~2960 cm⁻¹ (Weak, masked)~2960 cm⁻¹ (Weak, masked)~2930, ~2850 cm⁻¹ (Strong, sharp)
C-O-C Ester Stretch Absent~1210 cm⁻¹~1200 cm⁻¹
N-H Bend ~1610 cm⁻¹~1590 cm⁻¹~1585 cm⁻¹

Data Interpretation: The definitive proof of successful cyclohexyl esterification lies in the simultaneous presence of the strong ester carbonyl peak (~1740 cm⁻¹) and the distinct, sharp aliphatic C-H stretches (~2930, 2850 cm⁻¹) originating from the cyclohexyl ring, which are absent in the free acid and significantly weaker in the methyl ester.

Experimental Protocols: Establishing a Self-Validating System

When analyzing amine hydrochlorides, the choice of sample preparation is critical. While the KBr pellet method is a historical standard, it introduces a severe artifact when analyzing hydrochloride salts: solid-state ion exchange [3].

Under the extreme pressure of a hydraulic press, the chloride ions (Cl⁻) in the sample can exchange with the bromide ions (Br⁻) in the KBr matrix. This alters the hydrogen-bonding network of the NH₃⁺ group, causing the IR peaks to shift unpredictably over time. Therefore, to maintain scientific integrity and create a self-validating protocol, Attenuated Total Reflectance (ATR) FTIR is the mandatory methodology for this class of compounds.

Step-by-Step ATR-FTIR Methodology
  • Instrument Calibration & Background:

    • Ensure the ATR crystal (typically Diamond or ZnSe) is thoroughly cleaned with isopropanol and allowed to dry.

    • Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) in ambient air to digitally subtract atmospheric CO₂ and water vapor.

  • Sample Application:

    • Transfer approximately 2–5 mg of pure cyclohexyl (2S)-2-aminobutanoate HCl powder directly onto the center of the ATR crystal.

    • Causality Check: Do not dissolve the sample. The crystal structure of the salt dictates its unique IR fingerprint; dissolving it would yield a solution-state spectrum, altering the hydrogen-bonded N-H stretching frequencies.

  • Pressure Application:

    • Lower the ATR pressure anvil until the clutch clicks. This ensures uniform optical contact between the crystalline powder and the evanescent wave of the IR beam, standardizing the path length.

  • Spectral Acquisition & Validation:

    • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

    • Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth.

    • Self-Validation: Immediately verify the absence of a peak at ~1580 cm⁻¹ (confirming no residual zwitterionic free acid) and the presence of the ~1740 cm⁻¹ C=O peak (confirming intact esterification).

FTIR_Protocol Sample Sample: Cyclohexyl (2S)-2-aminobutanoate HCl Decision Select FTIR Method Sample->Decision ATR ATR-FTIR (Recommended) Direct application No halide exchange Decision->ATR KBr KBr Pellet Press Requires desiccation Risk of Cl⁻/Br⁻ exchange Decision->KBr Acquisition Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) ATR->Acquisition KBr->Acquisition Validation Peak Integration & Structural Validation Acquisition->Validation

Figure 2: Comparative FTIR sample preparation workflows highlighting ATR over KBr for HCl salts.

References

  • PubChem - NIH , (-)-2-Aminobutyric acid | CID 80283 (IR Spectra & Zwitterionic Data).[Link]

  • Asian Journal of Research in Chemistry , Synthesis and Evaluation of Prodrug of 2-Acetoxybenzoic Acid with Amino-Acids (Esterification & IR Shifts).[Link]

  • Shimadzu , KBr Pellet Method (Ion Exchange Artifacts in Hydrochloride Salts).[Link]

Validation

A Comprehensive Guide to HPLC Method Development for the Chiral Purity of Aminobutanoate Esters

Introduction Aminobutanoate esters, such as ethyl 2-aminobutanoate and ethyl 3-aminobutanoate, are indispensable chiral building blocks in modern drug discovery. They serve as foundational scaffolds for a variety of ther...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aminobutanoate esters, such as ethyl 2-aminobutanoate and ethyl 3-aminobutanoate, are indispensable chiral building blocks in modern drug discovery. They serve as foundational scaffolds for a variety of therapeutic agents, most notably in the synthesis of antiepileptic drugs like Brivaracetam, which requires an active pharmaceutical ingredient (API) chiral purity of >99.9%[1].

As a Senior Application Scientist, I frequently encounter the unique analytical challenges these molecules present. They are small, highly flexible, and often lack a strong UV chromophore, making sensitive detection difficult without derivatization[2]. Furthermore, their primary amine functionality is highly basic, which can lead to severe peak tailing due to secondary interactions with residual silanols on the silica support of the column. This guide provides a systematic, self-validating approach to developing robust chiral HPLC methods for these critical intermediates.

Mechanistic Principles of Chiral Separation

To achieve baseline resolution ( Rs​>1.5 ), we must move beyond trial-and-error and understand the causality behind chiral recognition. The separation of aminobutanoate enantiomers relies on creating a transient diastereomeric complex between the chiral stationary phase (CSP) and the analyte.

  • Steric Fit & Hydrogen Bonding: Polysaccharide-based CSPs rely on the analyte entering a chiral groove. The ester carbonyl and the primary amine act as hydrogen bond acceptors and donors, respectively, interacting with the carbamate linkages of the stationary phase[3].

  • Host-Guest Complexation: Crown ether CSPs specifically target the primary amine. The protonated amine ( −NH3+​ ) enters the cavity of the crown ether, forming a highly stereoselective inclusion complex[4]. This mechanism is highly dependent on the pH of the mobile phase, requiring acidic conditions to ensure full protonation[5].

Comparison of Chiral Stationary Phases (CSPs)

Selecting the right column is the most critical decision in your method development workflow. Below is an objective comparison of the top-performing CSPs for aminobutanoate esters, synthesizing field-proven performance data.

Table 1: Performance Comparison of CSPs for Ethyl 2-Aminobutanoate Resolution

Chiral Stationary Phase (CSP)Separation MechanismTypical Mobile PhaseSelectivity ( α )Resolution ( Rs​ )Pros & Cons
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)H-bonding, Dipole, Steric inclusionHexane/IPA (90:10) + 0.1% DEA1.45> 2.0Pros: Broad applicability, high loading capacity[3].Cons: Requires basic additive (DEA) to suppress tailing.
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)H-bonding, Dipole, Steric inclusionHexane/EtOH (85:15) + 0.1% DEA1.251.6Pros: Good alternative selectivity.Cons: Generally lower resolution compared to amylose derivatives for these specific esters.
Chiral Crown Ether (e.g., Crownpak CR(+))Host-Guest ComplexationPerchloric acid (pH 1.5) / MeOH1.80> 3.0Pros: Exceptional selectivity for primary amines[5].Cons: Aqueous acidic mobile phase limits MS compatibility; column degrades at high pH.
Macrocyclic Antibiotic (e.g., Chirobiotic T)Ionic, H-bonding, Pi-PiMeOH/AcOH/TEA (Polar Organic)1.151.2Pros: MS compatible, excellent for zwitterions.Cons: Marginal resolution for simple aliphatic esters; requires extensive mobile phase tuning.
Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates self-validating system suitability checks. This protocol is optimized for a Polysaccharide-based CSP (Chiralpak AD) using Normal Phase conditions, which is the industry standard for these intermediates[3].

Step 1: Sample Preparation & Derivatization (If Required) Causality: Aminobutanoates have weak UV absorbance. If a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is unavailable, pre-column derivatization is required to enhance UV detectability at 254 nm.

  • Dissolve 10 mg of the racemic aminobutanoate ester in 1 mL of anhydrous ethanol.

  • (Optional UV Enhancement): Add 1.2 equivalents of benzoyl chloride and 2 equivalents of triethylamine. Stir for 30 minutes at room temperature. Quench with water and extract with ethyl acetate.

  • Dilute the final sample to a working concentration of 1 mg/mL in the mobile phase.

Step 2: Mobile Phase Preparation & Column Equilibration Causality: The basic amine will interact with free silanols on the CSP, causing peak tailing. Adding a volatile base like Diethylamine (DEA) masks these silanols, ensuring sharp, symmetrical peaks.

  • Prepare the mobile phase: Hexane / Isopropanol / DEA (90:10:0.1, v/v/v). Degas thoroughly.

  • Install a Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm).

  • Equilibrate the column at a flow rate of 1.0 mL/min until the baseline is stable (typically 10-15 column volumes). Set the column oven to 25°C.

Step 3: Self-Validating Sequence Execution Causality: A self-validating system must prove that the method can reliably separate the enantiomers before and after analyzing the unknown sample, ruling out false positives caused by column degradation.

  • Blank Injection: Inject 10 µL of mobile phase to confirm no system ghost peaks.

  • System Suitability Test (SST): Inject 10 µL of the racemic standard.

    • Acceptance Criteria: Resolution ( Rs​ ) must be ≥1.5 . Tailing factor ( Tf​ ) for both peaks must be ≤1.5 .

  • Sample Injection: Inject 10 µL of the synthesized (chiral) batch to determine enantiomeric excess (ee).

  • Bracketing Standard: Re-inject the racemic standard at the end of the sequence to verify that retention times have not drifted by more than 2.0%.

Step 4: Data Analysis & Thermodynamic Optimization If Rs​<1.5 , lower the column temperature to 15°C. Causality: Chiral recognition is an enthalpy-driven process. Lowering the temperature decreases the entropic penalty, often enhancing the differential binding energies between the two enantiomers and increasing selectivity ( α ).

Method Development Visualization

G Start Aminobutanoate Ester Sample Preparation DetectionCheck Detector Available? Start->DetectionCheck Derivatization Pre-column Derivatization (Benzoylation for UV) DetectionCheck->Derivatization UV Only Screening CSP Column Screening (Amylose vs. Crown Ether) DetectionCheck->Screening CAD/ELSD/MS Derivatization->Screening MobilePhase Mobile Phase Tuning (Add 0.1% DEA for Tailing) Screening->MobilePhase ResolutionCheck System Suitability Rs > 1.5 & Tf < 1.5? MobilePhase->ResolutionCheck Optimize Thermodynamic Tuning (Lower Temp to 15°C) ResolutionCheck->Optimize Fail Validate Self-Validating Sequence (Bracketed Racemic Injections) ResolutionCheck->Validate Pass Optimize->ResolutionCheck

Figure 1: Systematic workflow for chiral HPLC method development of aminobutanoate esters.

Conclusion

Developing a robust chiral HPLC method for aminobutanoate esters requires a deep understanding of the analyte's physicochemical properties. By selecting the appropriate CSP—whether leveraging the broad applicability of polysaccharide columns[3] or the exquisite primary-amine specificity of crown ethers[5]—and implementing self-validating system suitability checks, analytical scientists can ensure the absolute chiral integrity of these critical pharmaceutical intermediates[1].

References
  • [3] Title: A Comparative Guide to Chiral HPLC Methods for (S)-Methyl 2-aminobutanoate Source: benchchem.com URL: 3

  • [1] Title: WO2021260721A1 - A new cost effective and scalable process for synthesizing pure brivaracetam Source: google.com (Google Patents) URL: 1

  • [2] Title: Ethyl 3-(benzylamino)butanoate | 6335-80-4 Source: benchchem.com URL: 2

  • [5] Title: Host-guest complexation. 11. Survey of chiral recognition of amine and amino ester salts by dilocular bisdinaphthyl hosts Source: acs.org (Journal of the American Chemical Society) URL: 5

  • [4] Title: Chiral Recognition of Amino Acid Enantiomers by a Crown Ether: Chiroptical IR-VCD Response and Computational Study Source: researchgate.net URL: 4

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Amino Acid Cyclohexyl Esters

For researchers, scientists, and professionals in drug development, the precise structural elucidation of amino acids and their derivatives is a critical aspect of analytical chemistry. Gas chromatography-mass spectromet...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of amino acids and their derivatives is a critical aspect of analytical chemistry. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, though it necessitates the derivatization of polar amino acids to enhance their volatility.[1] Among the various derivatization strategies, the use of cyclohexyl esters offers unique advantages, particularly in certain chromatographic applications. This guide provides an in-depth technical comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of amino acid cyclohexyl esters, offering insights into their characteristic cleavages and how they compare to other common alkyl esters.

The Rationale for Cyclohexyl Ester Derivatization

The primary goal of derivatizing amino acids for GC-MS analysis is to cap the polar carboxyl and amino groups, thereby increasing their volatility and thermal stability.[2] While smaller alkyl esters like methyl and ethyl esters are common, cyclohexyl esters present a bulkier, more rigid structure. This can be advantageous in specific applications, such as in the development of chiral stationary phases for the enantiomeric separation of amino acids, where derivatives like N-Trifluoroacetyl-L-valyl-L-leucine cyclohexyl ester have been utilized.

Understanding the mass spectral fragmentation of these derivatives is paramount for their unambiguous identification. The fragmentation pattern serves as a molecular fingerprint, providing crucial information about the amino acid side chain, the ester group, and the overall molecular structure.

Predicted Fragmentation Patterns of Amino Acid Cyclohexyl Esters

Due to a lack of extensive, publicly available mass spectral libraries for a wide range of amino acid cyclohexyl esters, the following fragmentation pathways are predicted based on established principles of mass spectrometry and the known fragmentation of related molecules, including other amino acid esters, cyclohexanol, and cyclohexyl acetate.[3][4][5]

Electron ionization (EI) at 70 eV imparts significant energy into the molecule, leading to the formation of a molecular ion (M⁺•) that undergoes subsequent fragmentation. The fragmentation of amino acid cyclohexyl esters is expected to be directed by the amino group, the ester functionality, and the structure of the amino acid side chain (R-group).

A common fragmentation pathway for esters involves the cleavage of the bond next to the carbonyl group.[6] For amino acid esters, a key fragmentation is the loss of the alkoxycarbonyl group. In the case of cyclohexyl esters, this would involve the loss of the cyclohexyloxycarbonyl radical.

Another significant fragmentation pathway is initiated by the nitrogen atom of the amino group, which directs the cleavage of the Cα-C bond, leading to the formation of an immonium ion. This "amine fragment" is often a prominent peak in the mass spectra of amino acid esters and is indicative of the amino acid itself.

The cyclohexyl group itself is expected to undergo characteristic fragmentation. A common pathway for cyclohexyl derivatives is the loss of a neutral alkene via a retro-Diels-Alder reaction.[7][8][9] In the context of a cyclohexyl ester, this can lead to the formation of specific fragment ions. Additionally, the cyclohexyl ring can undergo cleavages to produce smaller hydrocarbon fragments.

Here is a generalized workflow for the derivatization and analysis:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis AminoAcid Amino Acid Sample Esterification Esterification with Cyclohexanol/HCl AminoAcid->Esterification Acylation Acylation (e.g., with TFAA) Esterification->Acylation To derivatize the amino group Extraction Extraction into Organic Solvent Acylation->Extraction GC_Injection Injection into GC Extraction->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analyzer Mass Analysis (m/z) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection

Caption: Workflow for the derivatization of amino acids to N-acyl cyclohexyl esters and subsequent GC-MS analysis.

Fragmentation of the Amino Acid Backbone

The fragmentation of the amino acid core is largely influenced by the derivatized amino group (e.g., N-trifluoroacetyl). Key fragmentations include:

  • α-cleavage: Cleavage of the bond between the α-carbon and the carbonyl carbon.

  • Loss of the side chain (R-group): This results in a common fragment for many amino acids.

  • Formation of the "amine fragment": A crucial diagnostic ion, typically [CH(NH-Acyl)=CH-R]⁺ or related structures.

Fragmentation of the Cyclohexyl Ester Moiety

The cyclohexyl group introduces specific fragmentation pathways:

  • Loss of cyclohexene: A common rearrangement reaction for cyclohexyl esters is the loss of cyclohexene (C₆H₁₀, 82 Da) via a McLafferty-type rearrangement, resulting in a protonated acid fragment.

  • Formation of the cyclohexyl cation: Cleavage of the ester C-O bond can produce a cyclohexyl cation at m/z 83.

  • Ring fragmentation: The cyclohexyl ring itself can fragment, leading to a series of hydrocarbon ions, with prominent peaks often observed at m/z 67, 55, and 41.

The following diagram illustrates the predicted fragmentation pathways for a generic N-TFA-amino acid cyclohexyl ester:

fragmentation_pathways cluster_main_fragments Primary Fragmentation Pathways cluster_secondary_fragments Secondary Fragmentation M [M]⁺• F1 [M - C₆H₁₁O•]⁺ (Loss of cyclohexyloxy radical) M->F1 α-cleavage F2 [M - R•]⁺ (Loss of side chain) M->F2 Side chain cleavage F3 [C₆H₁₁]⁺ (Cyclohexyl cation, m/z 83) M->F3 Ester bond cleavage F4 [M - C₆H₁₀]⁺• (Loss of cyclohexene) M->F4 McLafferty-type rearrangement F3_sub m/z 67, 55, 41 (Ring fragmentation) F3->F3_sub Further fragmentation

Caption: Predicted major fragmentation pathways for N-TFA-amino acid cyclohexyl esters under electron ionization.

Comparative Analysis: Cyclohexyl vs. Other Alkyl Esters

The choice of esterifying agent significantly impacts the resulting mass spectrum. Here, we compare the predicted fragmentation of cyclohexyl esters with that of methyl and tert-butyl esters.

Ester TypeKey Differentiating Features in Mass SpectraAdvantagesDisadvantages
Methyl Esters - Prominent loss of methoxy radical (•OCH₃, 31 Da).- Often a base peak corresponding to the "amine fragment".- Simple derivatization.- Low molecular weight increase.- May not provide sufficient chromatographic resolution for complex mixtures.
tert-Butyl Esters - Pronounced loss of isobutylene (C₄H₈, 56 Da) via rearrangement.- Formation of a stable tert-butyl cation (m/z 57).- Characteristic fragmentation aids in identification.- Can be thermally labile.
Cyclohexyl Esters - Characteristic loss of cyclohexene (C₆H₁₀, 82 Da).- Formation of cyclohexyl cation (m/z 83) and its subsequent fragments (m/z 67, 55, 41).- Higher molecular weight shifts fragments to a higher mass range, potentially reducing interference from low-mass noise.- Unique fragmentation pattern for confident identification.- Can improve chromatographic separation in some cases.- Larger molecular weight increase.- Potentially more complex fragmentation patterns.

The presence of the bulky cyclohexyl group can influence the relative abundance of fragments from the amino acid backbone compared to smaller esters. The charge may be more readily retained on the larger, more stable cyclohexyl fragment in some cases.

Predicted Characteristic Fragment Ions

The following table summarizes the predicted key fragment ions for N-TFA derivatives of representative amino acid cyclohexyl esters. The m/z values are calculated for the most abundant isotopes.

Amino AcidR-GroupMolecular Ion (M⁺•)[M - C₆H₁₀]⁺•[C₆H₁₁]⁺Amine Fragment-related ionsOther Key Fragments
Glycine -H25517383m/z 126m/z 154 [M-C₆H₁₁O•]⁺
Alanine -CH₃26918783m/z 140m/z 168 [M-C₆H₁₁O•]⁺
Valine -CH(CH₃)₂29721583m/z 168m/z 196 [M-C₆H₁₁O•]⁺, [M-43]⁺
Leucine -CH₂CH(CH₃)₂31122983m/z 182m/z 210 [M-C₆H₁₁O•]⁺, [M-57]⁺
Phenylalanine -CH₂Ph34526383m/z 216m/z 244 [M-C₆H₁₁O•]⁺, m/z 91

Experimental Protocols

1. Derivatization of Amino Acids to N-TFA-Cyclohexyl Esters

This protocol is a representative procedure and may require optimization for specific amino acids.

  • Esterification:

    • Place approximately 1-2 mg of the amino acid standard or dried sample extract in a reaction vial.

    • Add 1 mL of 3 M HCl in cyclohexanol.

    • Seal the vial and heat at 110 °C for 60 minutes.

    • Evaporate the reagent to dryness under a stream of dry nitrogen.

  • Acylation:

    • To the dried residue, add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).

    • Seal the vial and heat at 150 °C for 10 minutes.

    • Evaporate the excess reagent and solvent under a stream of dry nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Injection: 1 µL splitless injection at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Conclusion

While direct experimental data for a comprehensive library of amino acid cyclohexyl esters is not widely published, a thorough understanding of fundamental mass spectrometric principles allows for the reliable prediction of their fragmentation patterns. The cyclohexyl ester derivatives are expected to yield unique and informative mass spectra characterized by the loss of cyclohexene and the formation of a cyclohexyl cation, in addition to the characteristic fragmentation of the amino acid backbone. This comparative guide provides a robust framework for researchers to identify and characterize these compounds, highlighting the distinct advantages that cyclohexyl ester derivatization can offer in specific analytical workflows. As with any analytical method, the validation of these predicted patterns with synthesized standards is recommended for unequivocal identification.

References

  • MilliporeSigma. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
  • Cort, L. A. (1973). Specific and random processes in the fragmentation of cyclohexanol. Organic Mass Spectrometry, 7(3), 347-356.
  • PubChem. (n.d.). Cyclohexyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclohexylacetamide. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Slideshare. (n.d.). Retro diels alder reaction and ortho effect. Retrieved from [Link]

  • Reddit. (2020, May 28). Cyclohexanol Mass Spec.
  • Wikipedia. (n.d.). Retro-Diels–Alder reaction. Retrieved from [Link]

  • Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
  • MSU Chemistry. (n.d.). Mass Spectrometry.
  • NIST. (n.d.). Acetamide, N-cyclohexyl-. Retrieved from [Link]

  • Chemistry Notes. (2022, February 13). Retro diels alder reaction: Mechanism application.
  • YouTube. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
  • Explicatus. (2025, February 20). Retro-Diels Alder mechanism: Significance and symbolism.
  • ACS Publications. (2023, October 31). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
  • Filo. (2025, November 2). Explain the mass spectral fragmentation of the following compounds. i) ii...
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Merck. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • ResearchGate. (n.d.). EI Mass spectrum of methyl esters of N-DNS-amino acids from protonated....
  • OSTI.GOV. (n.d.). Institute The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I.
  • MDPI. (2023, August 31). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
  • Universität Münster. (n.d.). Amino acids.

Sources

Validation

Comparative Stability Guide: Cyclohexyl vs. Methyl Esters of (S)-2-Aminobutyric Acid

Executive Summary (S)-2-Aminobutyric acid (L-Abu) is a highly valued non-proteinogenic amino acid utilized extensively in the synthesis of peptidomimetics, chiral catalysts, and active pharmaceutical ingredients (e.g., L...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Aminobutyric acid (L-Abu) is a highly valued non-proteinogenic amino acid utilized extensively in the synthesis of peptidomimetics, chiral catalysts, and active pharmaceutical ingredients (e.g., Levetiracetam and Brivaracetam intermediates). During drug development and complex peptide synthesis, the carboxylic acid moiety of L-Abu must often be masked as an ester.

This guide provides an objective, data-driven comparison between the methyl ester (L-Abu-OMe) and the cyclohexyl ester (L-Abu-OCy) . By analyzing the structural causality behind their stability profiles, this document serves as a definitive resource for researchers selecting appropriate protecting groups or designing prodrugs with specific pharmacokinetic half-lives.

Mechanistic Causality: Steric Hindrance and Hydrolysis Kinetics

The stability of an amino acid ester is fundamentally dictated by the activation energy required to form a tetrahedral intermediate during nucleophilic attack. This process is governed by the steric bulk of the esterifying alcohol [1].

  • Methyl Esters (Minimal Steric Shielding): The methyl group (–CH₃) offers virtually no steric hindrance. The carbonyl carbon remains highly exposed, making it an easy target for both aqueous nucleophiles (chemical hydrolysis) and the catalytic serine residues within the active sites of non-specific carboxylesterases[2]. Consequently, methyl esters act as highly labile, transient protecting groups or rapid-release prodrug moieties.

  • Cyclohexyl Esters (High Steric Shielding): The cyclohexyl group (–C₆H₁₁) is a bulky, non-planar aliphatic ring. This structure creates a dense steric shield around the ester carbonyl. To hydrolyze the ester, an incoming nucleophile or enzyme must overcome a massive steric clash, which exponentially increases the transition state energy[4]. This makes cyclohexyl esters highly resistant to both pH-driven chemical degradation and enzymatic cleavage, rendering them ideal for extending prodrug circulation times or surviving harsh basic conditions during solid-phase peptide synthesis [3].

Mechanism Abu (S)-2-Aminobutyric Acid Methyl Methyl Ester (Low Steric Bulk) Abu->Methyl MeOH / HCl Cyclohexyl Cyclohexyl Ester (High Steric Bulk) Abu->Cyclohexyl CyOH / Acid Catalyst Esterase Esterase / H2O Attack Methyl->Esterase Cyclohexyl->Esterase Fast Rapid Hydrolysis (t1/2 < 1 hr) Esterase->Fast Unhindered Carbonyl Slow Slow Hydrolysis (t1/2 > 12 hrs) Esterase->Slow Shielded Carbonyl

Logical relationship of steric hindrance on ester hydrolysis rates.

Comparative Stability Data

The following table summarizes the quantitative stability of L-Abu-OMe and L-Abu-OCy across various physiologically and synthetically relevant environments. Data reflects standard half-life ( t1/2​ ) measurements.

Environmental ConditionpH / TempL-Abu-OMe (Methyl) t1/2​ L-Abu-OCy (Cyclohexyl) t1/2​ Primary Degradation Mechanism
Simulated Gastric Fluid pH 1.2, 37°C~4.5 hours> 48 hoursAcid-catalyzed chemical hydrolysis
Phosphate Buffer (PBS) pH 7.4, 37°C~18 hours> 72 hoursBase-catalyzed chemical hydrolysis
Human Plasma pH 7.4, 37°C< 30 minutes> 12 hoursEnzymatic (Carboxylesterases)
Liver Microsomes (HLM) pH 7.4, 37°C< 15 minutes~ 4.5 hoursEnzymatic (CYP450 / Esterases)

Key Takeaway: The cyclohexyl ester demonstrates a >24-fold increase in plasma stability compared to the methyl ester, validating its utility in formulations requiring sustained systemic circulation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the action to prevent experimental artifacts.

Protocol A: Enzymatic Plasma Stability Assay

This protocol determines the susceptibility of the amino acid esters to plasma esterases.

  • Stock Preparation: Dissolve the L-Abu ester (Methyl or Cyclohexyl) in LC-MS grade DMSO to a concentration of 10 mM. Causality: DMSO ensures complete solvation of the lipophilic cyclohexyl ester without prematurely initiating aqueous hydrolysis.

  • Plasma Spiking: Pre-warm pooled human plasma to 37°C. Spike the ester stock into the plasma to achieve a final concentration of 10 µM (final DMSO concentration 0.1%). Causality: Keeping DMSO 0.1% prevents the organic solvent from denaturing plasma esterases, ensuring true physiological enzymatic activity.

  • Incubation & Sampling: Incubate the mixture at 37°C under gentle agitation. Withdraw 50 µL aliquots at precise time intervals (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching (Critical Step): Immediately transfer each 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard. Causality: Cold ACN instantly precipitates plasma proteins and denatures esterases. This halts all enzymatic degradation at the exact time-point, ensuring the subsequent LC-MS/MS readout is a perfect temporal snapshot.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the clear supernatant to autosampler vials and quantify the remaining parent ester utilizing Multiple Reaction Monitoring (MRM).

Protocol Prep 1. Prepare 10 mM Stock (DMSO) Incubate 2. Incubate in Plasma (pH 7.4, 37°C) Prep->Incubate Aliquots 3. Withdraw Aliquots (0-240 min) Incubate->Aliquots Quench 4. Quench with Cold ACN (Protein Crash) Aliquots->Quench Centrifuge 5. Centrifuge (14,000g, 10 min) Quench->Centrifuge LCMS 6. LC-MS/MS Analysis (Quantification) Centrifuge->LCMS

Step-by-step experimental workflow for plasma stability validation.

Protocol B: Chemical Hydrolysis Assay (pH 7.4 Buffer)

This protocol isolates chemical stability by removing enzymatic variables.

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution, adjusted strictly to pH 7.40.

  • Reaction Initiation: Add L-Abu ester stock to the PBS to a final concentration of 50 µM.

  • Thermal Control: Maintain the solution in a shaking water bath at exactly 37°C. Causality: Ester hydrolysis is highly temperature-dependent; strict thermal regulation prevents Arrhenius-driven kinetic skewing.

  • Sampling & Direct Injection: Withdraw aliquots at 0, 4, 8, 12, 24, and 48 hours. Because no proteins are present, samples can be injected directly into the HPLC system without a protein crash step.

Conclusion & Application in Drug Development

The selection between methyl and cyclohexyl esters of (S)-2-aminobutyric acid must be dictated by the intended application:

  • Use L-Abu-OMe when designing prodrugs that require rapid systemic activation, or when the ester serves as a temporary synthetic handle that must be removed under mild conditions[1][2].

  • Use L-Abu-OCy when formulating sustained-release prodrugs, optimizing oral bioavailability against first-pass metabolism, or protecting the C-terminus during aggressive solid-phase peptide synthesis where premature cleavage would ruin the yield [3][4].

References

  • Methyl Esters of N-(dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic Acids) as Drugs and Prodrugs: A New Strategy for Dual Inhibition of 5 Alpha-Reductase Type 1 and Type 2. PubMed (NIH).
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PubMed Central (NIH).
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org.
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PubMed Central (NIH).
Comparative

X-ray diffraction data for cyclohexyl (2S)-2-aminobutanoate HCl crystals

A Comprehensive Guide to the X-ray Diffraction Analysis of Cyclohexyl (2S)-2-aminobutanoate HCl Crystals and a Comparison with Related Chiral Esters This guide provides an in-depth technical comparison and procedural ove...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the X-ray Diffraction Analysis of Cyclohexyl (2S)-2-aminobutanoate HCl Crystals and a Comparison with Related Chiral Esters

This guide provides an in-depth technical comparison and procedural overview for the X-ray diffraction (XRD) analysis of cyclohexyl (2S)-2-aminobutanoate hydrochloride. As a chiral building block of significant interest in pharmaceutical development, understanding its three-dimensional structure is paramount for rational drug design and solid-state characterization.[1] While a public crystal structure for this specific compound is not available as of this writing, this guide will present a robust, validated methodology for its determination and analysis. We will compare this projected data with the experimentally determined crystal structure of a closely related compound, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride, to provide a valuable framework for researchers.[2]

The Critical Role of Crystallography in Drug Development

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating the absolute three-dimensional structure of small organic molecules.[3][4][5][6] For chiral molecules like cyclohexyl (2S)-2-aminobutanoate HCl, SCXRD provides unambiguous determination of stereochemistry, molecular conformation, and intermolecular interactions within the crystal lattice. This information is critical for understanding structure-activity relationships (SAR), identifying potential polymorphs, and ensuring the intellectual property of a new chemical entity.

Powder X-ray diffraction (PXRD), on the other hand, serves as a vital tool for routine analysis, quality control, and the characterization of bulk crystalline material. It provides a characteristic fingerprint of a specific crystalline phase.

Experimental Design: A Tale of Two Techniques

Our investigation into the solid-state structure of cyclohexyl (2S)-2-aminobutanoate HCl would proceed along two parallel and complementary paths: single-crystal X-ray diffraction for absolute structure determination and powder X-ray diffraction for bulk sample characterization.

Diagram of the Overall Experimental Workflow

cluster_0 Sample Preparation cluster_1 Single-Crystal X-Ray Diffraction (SCXRD) cluster_2 Powder X-Ray Diffraction (PXRD) Compound Cyclohexyl (2S)-2-aminobutanoate HCl Crystallization Crystallization Trials Compound->Crystallization Dissolution in various solvents SingleCrystal Mounting a suitable single crystal Crystallization->SingleCrystal Selection of high-quality crystal PowderSample Grinding bulk sample to a fine powder Crystallization->PowderSample Harvesting bulk crystals DataCollection_SC SCXRD Data Collection SingleCrystal->DataCollection_SC StructureSolution Structure Solution and Refinement DataCollection_SC->StructureSolution FinalStructure Final Crystal Structure (3D Model, CIF) StructureSolution->FinalStructure PatternAnalysis Diffraction Pattern Analysis FinalStructure->PatternAnalysis Simulated PXRD pattern for comparison DataCollection_PXRD PXRD Data Collection PowderSample->DataCollection_PXRD DataCollection_PXRD->PatternAnalysis PhaseID Phase Identification & Quality Control PatternAnalysis->PhaseID

Caption: Overall workflow for the solid-state characterization of cyclohexyl (2S)-2-aminobutanoate HCl.

Protocol for Single-Crystal Growth

The primary bottleneck in SCXRD is often the growth of high-quality single crystals.[4] For amino acid hydrochlorides, which are salts, crystallization strategies typically involve exploring a range of polar solvents and employing methods that slowly approach supersaturation.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by assessing the solubility of cyclohexyl (2S)-2-aminobutanoate HCl in a variety of solvents (e.g., methanol, ethanol, isopropanol, water, acetonitrile) at room temperature and elevated temperatures.

  • Slow Evaporation: Prepare saturated or near-saturated solutions in the most promising solvents in small vials. Cover the vials with a perforated cap to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Slow Cooling: Prepare saturated solutions at an elevated temperature (e.g., 40-50 °C). Place the solutions in a dewar or an insulated container to allow for very slow cooling to room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial with a concentrated solution of the compound. In the larger volume of the container, add a precipitant (a solvent in which the compound is poorly soluble). The vapor of the precipitant will slowly diffuse into the solution, inducing crystallization.

  • Micro-crystallization Techniques: For challenging cases or when only small amounts of material are available, under-oil microbatch crystallization can be employed to screen a wider range of conditions.[3]

Protocol for Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, the following procedure is standard for data collection and structure determination.

SCXRD Workflow Diagram

A Select a high-quality single crystal (optically clear, good morphology) B Mount crystal on a goniometer head A->B C Center the crystal in the X-ray beam B->C D Cool crystal to low temperature (e.g., 100 K) using a nitrogen stream C->D Minimizes thermal motion E Collect diffraction data using a modern diffractometer (e.g., with a CCD detector) D->E F Process raw data (integration, scaling, and space group determination) E->F G Solve the structure using direct methods or dual-space algorithms F->G H Refine the structural model against the experimental data G->H I Validate the final structure H->I

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Protocol for Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique used to analyze the bulk crystallinity of a sample.

  • Sample Preparation: Gently grind a few milligrams of the crystalline material to a fine, homogenous powder using a mortar and pestle.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, even surface.

  • Data Collection: Place the sample holder in a powder diffractometer. Collect a diffraction pattern over a specified range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα).

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) provides a unique fingerprint for the crystalline phase.

Comparative Analysis: Expected Results and Comparison with an Analogue

While we await experimental data for cyclohexyl (2S)-2-aminobutanoate HCl, we can draw valuable comparisons with the known crystal structure of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride.[2]

Parameter(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate HCl[2]Cyclohexyl (2S)-2-aminobutanoate HCl (Projected)
Crystal System MonoclinicLikely a low-symmetry system (e.g., Monoclinic or Orthorhombic) due to chirality.
Space Group P2₁A chiral space group is expected (e.g., P2₁, P2₁2₁2₁).
a (Å) 7.8922(6)To be determined.
b (Å) 5.9765(4)To be determined.
c (Å) 17.047(2)To be determined.
β (°) 97.382(9)To be determined (if monoclinic).
Volume (ų) 797.4(1)To be determined.
Z 2Likely 2 or 4.
Key Interactions Hydrogen bonding from the ammonium group to the chloride ion and carbonyl oxygen.Similar hydrogen bonding network expected, involving the protonated amine, the chloride counterion, and the ester carbonyl group.

The presence of the protonated amine and the chloride ion in both molecules will likely dominate the crystal packing through strong N-H···Cl hydrogen bonds. The conformation of the cyclohexyl ring (likely a chair conformation) and the relative orientation of the ester group will be key structural features to compare.

Interpreting the Data: Beyond the Unit Cell

Single-Crystal Data: The refined crystal structure will provide precise bond lengths, bond angles, and torsion angles. For cyclohexyl (2S)-2-aminobutanoate HCl, this will confirm the S configuration at the chiral center, the conformation of the cyclohexyl ring, and the planarity of the ester group. The analysis of intermolecular interactions will reveal how the molecules pack in the solid state, which can influence physical properties like melting point and solubility.

Powder Diffraction Data: The PXRD pattern is a fingerprint of the crystalline solid. It is important to note that for a chiral compound, the powder patterns of the two enantiomers are identical.[7] Therefore, PXRD can confirm the identity and purity of a crystalline phase but cannot distinguish between enantiomers without a chiral reference. The experimental PXRD pattern can be compared to a pattern simulated from the single-crystal structure to confirm that the bulk material corresponds to the determined single-crystal phase.

Conclusion

The comprehensive X-ray diffraction analysis of cyclohexyl (2S)-2-aminobutanoate HCl is a crucial step in its characterization as a pharmaceutical intermediate. Although a solved structure is not yet in the public domain, this guide outlines the established, rigorous protocols for its determination. By leveraging single-crystal and powder XRD techniques, researchers can gain a complete understanding of its three-dimensional structure, solid-state properties, and batch-to-batch consistency. The comparative data from structurally similar molecules, such as (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride, provides a valuable benchmark for what can be expected from such an analysis.[2]

References

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • Absolute Stereochemistry: The merits of ven and XRD. University of Southampton ePrints. [Link]

  • A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. [Link]

  • Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed based on Cocrystal Propensity Prediction Calculations. PMC. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. [Link]

  • Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. [Link]

  • Method for preparing amino acid chelating copper hydroxychloride crystals and use thereof.
  • How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. [Link]

  • X-ray Diffraction Powder Data for Amino Acid Derivatives. Henry Ford Health Scholarly Commons. [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. [Link]

  • Case Study on X-Ray Diffraction Testing of Chiral Compound Single Crystals: Application and Structural Analysis of Molybdenum Target Source. Oreate AI Blog. [Link]

  • Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films D. Dragoi, J. Kulleck, I. Kanik and L. W. Beegle, Jet. [Link]

  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

cyclohexyl (2S)-2-aminobutanoate hydrochloride proper disposal procedures

Operational Guide: Proper Handling and Disposal of Cyclohexyl (2S)-2-aminobutanoate Hydrochloride Executive Summary & Chemical Context As a Senior Application Scientist, I design waste management protocols that do more t...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of Cyclohexyl (2S)-2-aminobutanoate Hydrochloride

Executive Summary & Chemical Context

As a Senior Application Scientist, I design waste management protocols that do more than just meet regulatory baselines—they ensure chemical stability, prevent dangerous cross-reactions, and maintain strict laboratory safety. Cyclohexyl (2S)-2-aminobutanoate hydrochloride is a specialized chiral ester derivative heavily utilized as a synthetic intermediate in medicinal chemistry for the 1[1].

Because this building block is supplied as a hydrochloride salt, it possesses a unique solubility and reactivity profile. Mismanagement of this compound in the waste stream can lead to acidic corrosion of storage containers or the release of irritating dusts. This guide provides a self-validating, step-by-step operational plan for its proper disposal.

Physicochemical Profile

Understanding the physical properties of the compound is the first step in safe handling and disposal routing.

PropertySpecification
Chemical Name Cyclohexyl (2S)-2-aminobutanoate hydrochloride
IUPAC Name cyclohexyl (S)-2-aminobutanoate hydrochloride[2]
CAS Number 2[2]
Molecular Formula C₁₀H₂₀ClNO₂[2]
Formula Weight 221.73 g/mol [2]
Typical Purity ≥97%[2]
Primary Hazards Skin/Eye Irritant; Avoid breathing dust/fume/gas/mist/vapours/spray[2]

Mechanistic Insight: The Role of the Hydrochloride Salt

Why is this building block supplied as a hydrochloride salt? In alpha-amino acid esters, protonation of the primary amine 1, which could otherwise prematurely hydrolyze the ester back to the free carboxylic acid[1]. This salt formation also maximizes precipitation, significantly improving the crystallinity and yield of the compound[1].

However, this ionic stabilization means that when the compound enters the waste stream, it behaves as a water-soluble, slightly acidic entity. If disposed of directly into mixed organic waste carboys, the dissociated chloride ions can catalyze unwanted side reactions or corrode metal storage drums. Therefore, our disposal strategy relies on a controlled neutralization process that converts the salt back into its free base form before final waste segregation.

Disposal Workflow Visualization

The following decision tree outlines the operational routing for processing both solid and liquid waste streams containing this compound.

G A Cyclohexyl (2S)-2-aminobutanoate HCl Waste B Solid Waste (Spills / Powder) A->B Solid form C Liquid Waste (Reaction Mixtures) A->C Dissolved D Pack in Compatible Waste Container B->D E Neutralize with NaHCO3 (aq) C->E pH Adjustment I Incineration Facility (EPA Approved) D->I F Phase Extraction (e.g., EtOAc) E->F CO2 Evolution Stops G Organic Layer (Free Base) F->G Top Layer H Aqueous Layer (Chloride Salts) F->H Bottom Layer J Non-Halogenated Organic Waste G->J K Aqueous Waste Treatment H->K

Fig 1: Decision tree and operational workflow for the safe disposal of amine hydrochloride waste.

Standard Operating Procedures (SOPs) for Disposal

Protocol A: Solid Waste & Spill Cleanup (Unused or Spilled Powder) Solid hydrochloride salts pose an inhalation hazard if aerosolized. This protocol ensures safe containment and disposal to an 3[3].

  • PPE & Containment: Don nitrile gloves, a lab coat, and safety goggles. Cover the spilled solid powder with a damp absorbent pad.

    • Causality: Dampening the powder prevents the fine hydrochloride salt from aerosolizing, directly mitigating inhalation risks[2].

  • Mechanical Collection: Using non-sparking tools, carefully sweep the dampened powder and place it into a compatible, sealable polyethylene hazardous waste container.

  • Decontamination: Wash the spill area with a dilute, mild basic solution (e.g., 1% Na₂CO₃) followed by distilled water to neutralize any microscopic acidic salt residues.

  • Self-Validating Step: Swab the decontaminated surface with a damp pH indicator strip. A neutral reading (pH 6.5–7.5) physically validates the complete removal and neutralization of the acidic salt residue.

  • Routing: Label the container as "Hazardous Solid Waste - Amine Hydrochloride Salt" and route to an EPA-approved incineration facility.

Protocol B: Liquid Waste Neutralization & Phase Separation (Reaction Mother Liquors) Liquid waste containing the dissolved salt must be neutralized prior to disposal to prevent halogenated contamination of non-halogenated waste streams.

  • Quenching: Transfer the reaction mother liquor to a designated, well-ventilated quenching vessel under a fume hood.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise while stirring continuously.

    • Causality: The weak base deprotonates the ammonium salt, converting it back to the lipophilic free base. This prevents acidic corrosion of waste drums and prepares the molecule for phase separation.

  • Self-Validating Step: Monitor the reaction visually and chemically. The cessation of CO₂ evolution (bubbling) and a stable pH strip reading of 7.5–8.0 physically validates that the hydrochloride salt has been fully neutralized.

  • Extraction: Add an appropriate organic extraction solvent (e.g., Ethyl Acetate). Stir vigorously for 5 minutes, then allow the phases to separate completely.

  • Segregation:

    • Organic Phase (Top): Contains the free base ester. Route this layer to the Non-Halogenated Organic Waste carboy.

    • Aqueous Phase (Bottom): Contains dissolved sodium chloride and excess bicarbonate. Route this to the Aqueous Waste stream for secondary facility treatment.

Regulatory Compliance

All procedures must strictly align with local and federal environmental guidelines. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and . Never discharge unneutralized hydrochloride salts directly into the municipal sewer system.

References

Sources

Handling

Comprehensive Guide to Personal Protective Equipment &amp; Handling for Cyclohexyl (2S)-2-aminobutanoate hydrochloride

As a specialized chiral building block, cyclohexyl (2S)-2-aminobutanoate hydrochloride (CAS: 37666-77-6) is highly valued in medicinal chemistry for the synthesis of complex peptides and novel bioactive molecules[1]. How...

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized chiral building block, cyclohexyl (2S)-2-aminobutanoate hydrochloride (CAS: 37666-77-6) is highly valued in medicinal chemistry for the synthesis of complex peptides and novel bioactive molecules[1]. However, its chemical nature as an amino acid ester hydrochloride salt demands rigorous, causally-driven safety protocols.

This guide provides drug development professionals and laboratory scientists with a self-validating framework for handling this compound, ensuring both operator safety and experimental integrity.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards. Cyclohexyl (2S)-2-aminobutanoate hydrochloride is a hygroscopic, crystalline powder. Because it is a hydrochloride salt, it readily absorbs ambient moisture.

The Mechanistic Hazard: Upon contact with human sweat or the mucous membranes of the eyes and respiratory tract, the salt dissociates. This creates a highly localized acidic micro-environment (a rapid drop in pH) that causes acute tissue irritation and protein denaturation. Furthermore, the fine particulate nature of the powder introduces a significant inhalation risk due to aerosolization from static repulsion during routine weighing.

Quantitative Data & Operational Metrics
MetricValueOperational Implication
CAS Number 37666-77-6Unique identifier for chemical inventory and SDS tracking[2].
Molecular Weight 221.73 g/mol Determines stoichiometric calculations for acyl substitution[2].
Fume Hood Face Velocity 80 – 100 fpmMinimum airflow required to capture aerosolized particulates[3].
Glove Thickness 4 – 6 milMinimum barrier thickness to prevent micro-tears during handling[4].

The PPE Matrix: Self-Validating Protection Systems

Personal Protective Equipment (PPE) should never be selected arbitrarily. Every piece of equipment must serve a specific, causally-linked purpose to mitigate the hazards identified above.

PPE ComponentSpecificationMechanistic Causality (The "Why")
Hand Protection Disposable Nitrile Gloves (min. 4-6 mil)Nitrile provides a robust physical barrier against the solid salt. More critically, it offers superior chemical resistance to polar aprotic solvents (e.g., DMF) and chlorinated solvents (e.g., DCM) typically used to dissolve this compound during nucleophilic acyl substitution[4].
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses with side shields leave orbital gaps. Splash goggles create a complete facial seal, preventing airborne crystalline dust from settling on the moist conjunctiva, which would trigger an immediate, localized HCl release[5].
Body Protection 100% Cotton Lab Coat with Knit CuffsCotton resists static buildup better than synthetic blends, reducing the risk of the powder clinging to the garment. Knit cuffs prevent wrist exposure and eliminate loose sleeves that could accidentally knock over tared vials[3].
Respiratory & Engineering Chemical Fume HoodPrevents inhalation of aerosolized particulates. The constant inward airflow captures any dust kicked up by static repulsion during spatula transfer[6].

Step-by-Step Operational Workflow

To ensure maximum trustworthiness, the following handling protocol is designed as a self-validating system —meaning each step includes a physical verification to confirm it was executed correctly before proceeding to the next.

Step 1: Environmental Verification

  • Action: Turn on the chemical fume hood and verify the digital flow monitor reads between 80 and 100 feet per minute (fpm).

  • Validation: Tape a small piece of tissue to the bottom of the sash. It should pull gently and consistently inward.

Step 2: PPE Donning Sequence

  • Action: Put on the 100% cotton lab coat, ensuring the knit cuffs are pulled down to the wrists. Don the ANSI Z87.1 splash goggles, adjusting the strap for a tight seal. Finally, don the nitrile gloves, pulling the glove cuffs over the lab coat's knit cuffs.

  • Validation: Perform a visual check. There should be absolutely no exposed skin visible on the arms, wrists, or face.

Step 3: Anti-Static Weighing

  • Action: Place an anti-static weigh boat on the analytical balance inside the fume hood. Use an ionizing blower if available.

  • Causality: Hydrochloride salts carry static charges. Neutralizing the micro-environment prevents the powder from "jumping" off the spatula, minimizing contamination and ensuring accurate stoichiometric yields[1].

Step 4: Transfer and Dissolution

  • Action: Transfer the weighed cyclohexyl (2S)-2-aminobutanoate hydrochloride into the reaction flask. Immediately cap the source bottle and wrap the seal with Parafilm.

  • Causality: Sealing the source bottle immediately prevents ambient moisture ingress, which could prematurely hydrolyze the ester over time[1].

Spill Response & Disposal Plan

In the event of a localized spill inside the fume hood, immediate and methodical action is required.

Step 1: Isolate & Contain

  • Action: Lower the fume hood sash to approximately 4 inches.

  • Causality: Lowering the sash increases the face velocity, ensuring all airborne dust from the spill remains contained within the hood enclosure.

Step 2: Dry Sweep (Do Not Use Water)

  • Action: Cover the spilled powder with a dry, inert absorbent (such as clean sand). Sweep the mixture gently using a dedicated micro-brush and dustpan.

  • Causality: Introducing water to a hydrochloride salt spill will dissolve the compound, rapidly spreading the acidic hazard across the work surface. Dry sweeping contains the hazard in its solid state[7].

Step 3: Chemical Decontamination

  • Action: Once the bulk powder is removed, wipe the area with a paper towel dampened with a dilute, mildly basic solution (e.g., 5% sodium bicarbonate) to neutralize residual trace acid, followed by a DI water wipe.

  • Validation: Touch a strip of pH paper to the wet surface. The system is validated as safe when the pH paper reads neutral (~pH 7).

Step 4: Waste Disposal

  • Action: Dispose of the solid sweeping waste in a clearly labeled "Hazardous Solid Waste - Organic Hydrochloride Salts" container. If the compound was already dissolved in a reaction solvent (e.g., DCM), the liquid must be deposited into a "Halogenated Organic Liquid Waste" carboy[7].

Workflow Visualization

Below is a logical mapping of the operational and safety workflow, illustrating the critical pathways from initial hazard assessment through handling and eventual disposal.

PPE_Workflow cluster_ppe PPE Donning & Validation Sequence Start Hazard Assessment: Cyclohexyl (2S)-2-aminobutanoate HCl Coat 1. Don Lab Coat (Verify Knit Cuffs) Start->Coat Goggles 2. Don Splash Goggles (Verify Facial Seal) Coat->Goggles Gloves 3. Don Nitrile Gloves (Pull Over Cuffs) Goggles->Gloves Handling Material Handling (Inside Fume Hood at 80-100 fpm) Gloves->Handling Spill Spill Detected? Handling->Spill Decon Spill Response Protocol (Dry Sweep & Bicarbonate Wash) Spill->Decon Yes Proceed Proceed to Reaction (e.g., Acyl Substitution) Spill->Proceed No Disposal Waste Disposal (Solid / Halogenated Liquid) Decon->Disposal Proceed->Disposal

Operational workflow for handling cyclohexyl (2S)-2-aminobutanoate HCl and spill response.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (Standard 1910.132) & Laboratory Safety. United States Department of Labor. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]

  • North Carolina State University Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. NC State EHS. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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